EGFR-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-2-benzoyl-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c17-10-13(16(20)12-4-2-1-3-5-12)8-11-6-7-14(18)15(19)9-11/h1-9,18-19H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKFKKGORMOFFU-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Synthesis and Characterization of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Disclaimer: No specific small molecule with the designation "EGFR-IN-16" has been identified in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the general synthesis, characterization, and evaluation of small molecule EGFR inhibitors, intended for researchers, scientists, and drug development professionals.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] This guide details the common synthetic strategies, characterization methods, and biological evaluation of small molecule EGFR inhibitors, with a focus on quinazoline (B50416) and pyrimidine-based scaffolds, which form the core of many clinically approved drugs.[4][5]
I. Synthesis of EGFR Inhibitors
The synthesis of small molecule EGFR inhibitors often involves multi-step organic chemistry reactions to construct the core heterocyclic scaffold and introduce various substituents that modulate potency, selectivity, and pharmacokinetic properties. Below are generalized synthetic schemes for quinazoline and pyrimidine-based EGFR inhibitors.
A. General Synthesis of Quinazolinone-Based EGFR Inhibitors
Quinazolinone derivatives are a prominent class of EGFR inhibitors, with compounds like gefitinib (B1684475) and erlotinib (B232) being notable examples.[4] The synthesis typically starts from substituted anthranilic acid derivatives.
Experimental Protocol:
A general synthetic route to a 4-anilinoquinazoline (B1210976) scaffold is outlined below. This is a common core structure for many EGFR inhibitors.
-
Amide Formation: A substituted anthranilic acid is reacted with formamide (B127407) or a similar reagent at elevated temperatures to yield a 2,3-dihydroquinazolin-4(1H)-one.
-
Chlorination: The quinazolinone is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce a 4-chloroquinazoline (B184009) intermediate.
-
Nucleophilic Substitution: The 4-chloroquinazoline is subsequently reacted with a substituted aniline (B41778) in the presence of a base (e.g., pyridine (B92270) or diisopropylethylamine) in a suitable solvent (e.g., isopropanol (B130326) or dimethylformamide) to yield the final 4-anilinoquinazoline product.[6]
II. Physicochemical Characterization
Once synthesized, the identity, purity, and structure of the target compounds must be rigorously confirmed using a combination of analytical techniques.
A. Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the number and environment of protons, providing information about the overall structure and the presence of key functional groups.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Employed for more complex structures to establish connectivity between different parts of the molecule.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to confirm its elemental composition.[7]
-
Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and analyze the resulting fragments to further confirm its structure.[8]
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A pure compound should ideally show a single peak.[9] The retention time is a characteristic of the compound under specific chromatographic conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of molecular weight.[8]
Table 1: Summary of Physicochemical Characterization Data for a Representative EGFR Inhibitor
| Technique | Parameter | Typical Result |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Coupling Constant (J) | Characteristic peaks for aromatic and aliphatic protons, consistent with the proposed structure. |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to all unique carbon atoms in the molecule. |
| HRMS | [M+H]⁺ | Measured mass within ± 5 ppm of the calculated mass for the protonated molecule. |
| HPLC | Purity (%) | >95% purity is generally required for biological testing. |
III. Biological Evaluation
The biological activity of synthesized compounds is assessed through a series of in vitro and cell-based assays to determine their potency and mechanism of action.
A. In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: The EGFR kinase enzyme is incubated with a peptide or protein substrate, [γ-³³P]ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Quenching and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, often using phosphocellulose paper or beads.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
B. Cell-Based Assays
Cell-based assays are crucial for understanding the effect of the inhibitor in a more physiologically relevant context.
1. Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)
These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on EGFR signaling.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines with known EGFR mutations (e.g., HCC827, H1975) are seeded in 96-well plates and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.[12]
2. EGFR Phosphorylation Assays (e.g., Western Blot, ELISA)
These assays measure the ability of the inhibitor to block the autophosphorylation of EGFR in response to ligand stimulation.
Experimental Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment: Cells are serum-starved and then pre-treated with the inhibitor before being stimulated with EGF.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a primary antibody for total EGFR as a loading control. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the p-EGFR band relative to the total EGFR band is quantified to determine the extent of inhibition.[13]
3. Apoptosis Assays (e.g., Annexin V/PI Staining)
These assays determine if the inhibitor induces programmed cell death in cancer cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Cancer cells are treated with the inhibitor for a specified time.
-
Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified to assess the induction of apoptosis.[14]
Table 2: Summary of Biological Evaluation Data for a Representative EGFR Inhibitor
| Assay Type | Parameter | Example Cell Line | Typical Result |
| In Vitro Kinase Assay | IC₅₀ | N/A | Nanomolar to low micromolar potency against the target kinase.[15] |
| Cell Proliferation Assay | GI₅₀ | HCC827 (EGFR mutant) | Potent inhibition of proliferation in EGFR-dependent cell lines.[11] |
| EGFR Phosphorylation Assay | IC₅₀ | A431 (EGFR overexpressing) | Dose-dependent inhibition of EGF-stimulated EGFR phosphorylation.[13] |
| Apoptosis Assay | % Apoptosis | H1975 (EGFR mutant) | Induction of apoptosis in sensitive cell lines.[14] |
IV. Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the inhibitor's mechanism of action and the methods used for its evaluation.
A. EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by EGFR. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion.[16]
References
- 1. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ClinPGx [clinpgx.org]
A Guide to the Synthesis and Characterization of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Disclaimer: No specific small molecule with the designation "EGFR-IN-16" has been identified in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the general synthesis, characterization, and evaluation of small molecule EGFR inhibitors, intended for researchers, scientists, and drug development professionals.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3] This guide details the common synthetic strategies, characterization methods, and biological evaluation of small molecule EGFR inhibitors, with a focus on quinazoline and pyrimidine-based scaffolds, which form the core of many clinically approved drugs.[4][5]
I. Synthesis of EGFR Inhibitors
The synthesis of small molecule EGFR inhibitors often involves multi-step organic chemistry reactions to construct the core heterocyclic scaffold and introduce various substituents that modulate potency, selectivity, and pharmacokinetic properties. Below are generalized synthetic schemes for quinazoline and pyrimidine-based EGFR inhibitors.
A. General Synthesis of Quinazolinone-Based EGFR Inhibitors
Quinazolinone derivatives are a prominent class of EGFR inhibitors, with compounds like gefitinib and erlotinib being notable examples.[4] The synthesis typically starts from substituted anthranilic acid derivatives.
Experimental Protocol:
A general synthetic route to a 4-anilinoquinazoline scaffold is outlined below. This is a common core structure for many EGFR inhibitors.
-
Amide Formation: A substituted anthranilic acid is reacted with formamide or a similar reagent at elevated temperatures to yield a 2,3-dihydroquinazolin-4(1H)-one.
-
Chlorination: The quinazolinone is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce a 4-chloroquinazoline intermediate.
-
Nucleophilic Substitution: The 4-chloroquinazoline is subsequently reacted with a substituted aniline in the presence of a base (e.g., pyridine or diisopropylethylamine) in a suitable solvent (e.g., isopropanol or dimethylformamide) to yield the final 4-anilinoquinazoline product.[6]
II. Physicochemical Characterization
Once synthesized, the identity, purity, and structure of the target compounds must be rigorously confirmed using a combination of analytical techniques.
A. Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the number and environment of protons, providing information about the overall structure and the presence of key functional groups.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Employed for more complex structures to establish connectivity between different parts of the molecule.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to confirm its elemental composition.[7]
-
Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and analyze the resulting fragments to further confirm its structure.[8]
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A pure compound should ideally show a single peak.[9] The retention time is a characteristic of the compound under specific chromatographic conditions.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the simultaneous assessment of purity and confirmation of molecular weight.[8]
Table 1: Summary of Physicochemical Characterization Data for a Representative EGFR Inhibitor
| Technique | Parameter | Typical Result |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Coupling Constant (J) | Characteristic peaks for aromatic and aliphatic protons, consistent with the proposed structure. |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to all unique carbon atoms in the molecule. |
| HRMS | [M+H]⁺ | Measured mass within ± 5 ppm of the calculated mass for the protonated molecule. |
| HPLC | Purity (%) | >95% purity is generally required for biological testing. |
III. Biological Evaluation
The biological activity of synthesized compounds is assessed through a series of in vitro and cell-based assays to determine their potency and mechanism of action.
A. In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: The EGFR kinase enzyme is incubated with a peptide or protein substrate, [γ-³³P]ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Quenching and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, often using phosphocellulose paper or beads.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
B. Cell-Based Assays
Cell-based assays are crucial for understanding the effect of the inhibitor in a more physiologically relevant context.
1. Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®)
These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on EGFR signaling.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines with known EGFR mutations (e.g., HCC827, H1975) are seeded in 96-well plates and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.[12]
2. EGFR Phosphorylation Assays (e.g., Western Blot, ELISA)
These assays measure the ability of the inhibitor to block the autophosphorylation of EGFR in response to ligand stimulation.
Experimental Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment: Cells are serum-starved and then pre-treated with the inhibitor before being stimulated with EGF.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR) and a primary antibody for total EGFR as a loading control. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the p-EGFR band relative to the total EGFR band is quantified to determine the extent of inhibition.[13]
3. Apoptosis Assays (e.g., Annexin V/PI Staining)
These assays determine if the inhibitor induces programmed cell death in cancer cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Cancer cells are treated with the inhibitor for a specified time.
-
Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified to assess the induction of apoptosis.[14]
Table 2: Summary of Biological Evaluation Data for a Representative EGFR Inhibitor
| Assay Type | Parameter | Example Cell Line | Typical Result |
| In Vitro Kinase Assay | IC₅₀ | N/A | Nanomolar to low micromolar potency against the target kinase.[15] |
| Cell Proliferation Assay | GI₅₀ | HCC827 (EGFR mutant) | Potent inhibition of proliferation in EGFR-dependent cell lines.[11] |
| EGFR Phosphorylation Assay | IC₅₀ | A431 (EGFR overexpressing) | Dose-dependent inhibition of EGF-stimulated EGFR phosphorylation.[13] |
| Apoptosis Assay | % Apoptosis | H1975 (EGFR mutant) | Induction of apoptosis in sensitive cell lines.[14] |
IV. Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the inhibitor's mechanism of action and the methods used for its evaluation.
A. EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by EGFR. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and invasion.[16]
References
- 1. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ClinPGx [clinpgx.org]
EGFR-IN-16 selectivity profile against EGFR family kinases
Lack of Publicly Available Data for EGFR-IN-16
Following a comprehensive search, no specific quantitative data on the selectivity profile, experimental protocols, or signaling pathway effects for a compound designated "this compound" could be identified in the public domain. The information necessary to construct a detailed technical guide as requested is not available in the provided search results.
As an alternative, this document provides a general framework for assessing the selectivity of epidermal growth factor receptor (EGFR) inhibitors against the EGFR (ErbB) family of receptor tyrosine kinases. This guide will use the structure requested, including data presentation templates, generalized experimental protocols, and visualizations, to serve as a resource for researchers and drug development professionals working on EGFR inhibitors.
Assessing the Selectivity Profile of EGFR Family Kinase Inhibitors
The EGFR family of receptor tyrosine kinases consists of four members: EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1][2][3][4][5] These receptors play crucial roles in cell proliferation, differentiation, and survival.[6][7] Dysregulation of EGFR family signaling is implicated in the development and progression of numerous cancers.[4] Small molecule kinase inhibitors targeting this family are a cornerstone of targeted cancer therapy. A critical aspect of their preclinical characterization is the determination of their selectivity profile against the different family members.
Quantitative Data Presentation
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). This data is best presented in a tabular format to allow for easy comparison of selectivity.
Table 1: Example Selectivity Profile of a Hypothetical EGFR Inhibitor
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| EGFR (WT) | Value | Value | Biochemical |
| HER2 | Value | Value | Biochemical |
| HER3* | N/A | N/A | Biochemical |
| HER4 | Value | Value | Biochemical |
| EGFR (T790M) | Value | Value | Biochemical |
| EGFR (L858R) | Value | Value | Biochemical |
| EGFR (C797S) | Value | Value | Biochemical |
Note: HER3 has an impaired kinase domain and is therefore often not included in direct kinase inhibition assays.[1]
Experimental Protocols
The determination of inhibitor potency against EGFR family kinases is typically achieved through biochemical or cell-based assays.
Biochemical Kinase Inhibition Assay
Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of purified kinase domains. A common method is the ADP-Glo™ Kinase Assay.[6][8]
Objective: To determine the IC50 value of a test compound against a specific EGFR family kinase.
Materials:
-
Recombinant human EGFR, HER2, or HER4 kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[6]
-
ATP solution
-
Substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of the kinase and substrate in the kinase buffer.
-
Compound Plating: Add 1 µl of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[6]
-
Kinase Reaction Initiation: Add 2 µl of the enzyme/substrate mix to each well, followed by 2 µl of an ATP solution to start the reaction.[6]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
ADP Detection:
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays
Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context. This can include assays that measure the phosphorylation of downstream signaling molecules or cell viability assays in cancer cell lines with known EGFR family expression profiles.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the methods used for characterization.
EGFR Signaling Pathway
Ligand binding to EGFR induces receptor dimerization (either homodimerization or heterodimerization with other ErbB family members), leading to the activation of the intracellular tyrosine kinase domain and autophosphorylation.[1][3] This triggers downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[5][7][9]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Kinase Inhibition Assay Workflow
The following diagram illustrates the key steps in a typical biochemical kinase inhibition assay, such as the ADP-Glo™ assay.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
References
- 1. The EGFR Family: Not So Prototypical Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytogenetic analysis of HER1/EGFR, HER2, HER3 and HER4 in 278 breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. promega.com.cn [promega.com.cn]
- 7. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Kinase Enzyme System Application Note [promega.com]
- 9. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
EGFR-IN-16 selectivity profile against EGFR family kinases
Lack of Publicly Available Data for EGFR-IN-16
Following a comprehensive search, no specific quantitative data on the selectivity profile, experimental protocols, or signaling pathway effects for a compound designated "this compound" could be identified in the public domain. The information necessary to construct a detailed technical guide as requested is not available in the provided search results.
As an alternative, this document provides a general framework for assessing the selectivity of epidermal growth factor receptor (EGFR) inhibitors against the EGFR (ErbB) family of receptor tyrosine kinases. This guide will use the structure requested, including data presentation templates, generalized experimental protocols, and visualizations, to serve as a resource for researchers and drug development professionals working on EGFR inhibitors.
Assessing the Selectivity Profile of EGFR Family Kinase Inhibitors
The EGFR family of receptor tyrosine kinases consists of four members: EGFR (HER1/ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1][2][3][4][5] These receptors play crucial roles in cell proliferation, differentiation, and survival.[6][7] Dysregulation of EGFR family signaling is implicated in the development and progression of numerous cancers.[4] Small molecule kinase inhibitors targeting this family are a cornerstone of targeted cancer therapy. A critical aspect of their preclinical characterization is the determination of their selectivity profile against the different family members.
Quantitative Data Presentation
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). This data is best presented in a tabular format to allow for easy comparison of selectivity.
Table 1: Example Selectivity Profile of a Hypothetical EGFR Inhibitor
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| EGFR (WT) | Value | Value | Biochemical |
| HER2 | Value | Value | Biochemical |
| HER3* | N/A | N/A | Biochemical |
| HER4 | Value | Value | Biochemical |
| EGFR (T790M) | Value | Value | Biochemical |
| EGFR (L858R) | Value | Value | Biochemical |
| EGFR (C797S) | Value | Value | Biochemical |
Note: HER3 has an impaired kinase domain and is therefore often not included in direct kinase inhibition assays.[1]
Experimental Protocols
The determination of inhibitor potency against EGFR family kinases is typically achieved through biochemical or cell-based assays.
Biochemical Kinase Inhibition Assay
Biochemical assays measure the direct effect of an inhibitor on the enzymatic activity of purified kinase domains. A common method is the ADP-Glo™ Kinase Assay.[6][8]
Objective: To determine the IC50 value of a test compound against a specific EGFR family kinase.
Materials:
-
Recombinant human EGFR, HER2, or HER4 kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[6]
-
ATP solution
-
Substrate (e.g., a synthetic peptide like Poly (Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of the kinase and substrate in the kinase buffer.
-
Compound Plating: Add 1 µl of the serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[6]
-
Kinase Reaction Initiation: Add 2 µl of the enzyme/substrate mix to each well, followed by 2 µl of an ATP solution to start the reaction.[6]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
ADP Detection:
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays
Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context. This can include assays that measure the phosphorylation of downstream signaling molecules or cell viability assays in cancer cell lines with known EGFR family expression profiles.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the methods used for characterization.
EGFR Signaling Pathway
Ligand binding to EGFR induces receptor dimerization (either homodimerization or heterodimerization with other ErbB family members), leading to the activation of the intracellular tyrosine kinase domain and autophosphorylation.[1][3] This triggers downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[5][7][9]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Kinase Inhibition Assay Workflow
The following diagram illustrates the key steps in a typical biochemical kinase inhibition assay, such as the ADP-Glo™ assay.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
References
- 1. The EGFR Family: Not So Prototypical Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytogenetic analysis of HER1/EGFR, HER2, HER3 and HER4 in 278 breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. promega.com.cn [promega.com.cn]
- 7. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Kinase Enzyme System Application Note [promega.com]
- 9. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic EGFR-IN-16: A Search for a Ghost in the Signaling Pathways
A comprehensive investigation into the effects of a purported Epidermal Growth Factor Receptor (EGFR) inhibitor, designated EGFR-IN-16, on downstream signaling pathways has yielded no discernible data in the public scientific domain. Despite extensive searches for its chemical properties, target selectivity, and impact on key cellular cascades such as MAPK/ERK, PI3K/Akt, and STAT3, "this compound" remains an unknown entity in published research.
This lack of information precludes the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data on pathway inhibition, detailed experimental protocols, and visualizations of its specific molecular interactions cannot be met without foundational research on the compound itself.
The Landscape of EGFR Inhibition and Downstream Signaling
The Epidermal Growth Factor Receptor is a critical transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. The primary downstream pathways affected by EGFR activation include:
-
The MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Activation of EGFR leads to a phosphorylation cascade that ultimately results in the activation of ERK (Extracellular signal-Regulated Kinase), which then translocates to the nucleus to regulate gene expression.
-
The PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Upon EGFR activation, Phosphoinositide 3-kinase (PI3K) is recruited and activated, leading to the phosphorylation and activation of Akt, which in turn regulates a host of downstream targets to promote cell survival and inhibit apoptosis.
-
The STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated via phosphorylation by EGFR-associated kinases, translocates to the nucleus to promote the expression of genes involved in cell proliferation, survival, and angiogenesis.
The inhibition of these pathways is a key mechanism of action for numerous clinically approved EGFR inhibitors. The effects of these inhibitors are typically characterized through a variety of experimental techniques.
Standard Methodologies for Characterizing EGFR Inhibitors
To elucidate the mechanism and efficacy of a novel EGFR inhibitor, researchers typically employ a standardized set of experimental protocols.
In Vitro Kinase Assays
These assays are fundamental for determining the direct inhibitory activity of a compound on the EGFR kinase domain. A typical protocol involves:
-
Reagents: Recombinant human EGFR kinase domain, a suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (e.g., "this compound").
-
Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured, often using methods like radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.
-
Data Analysis: The concentration of the inhibitor required to reduce kinase activity by 50% (IC50) is calculated to quantify its potency.
Cell-Based Assays: Western Blotting
Western blotting is the gold standard for assessing the phosphorylation status of downstream signaling proteins within cells, providing a direct measure of an inhibitor's cellular efficacy. A general workflow is as follows:
-
Cell Culture and Treatment: Cancer cell lines with known EGFR expression levels (e.g., A431, HCC827) are cultured and then treated with varying concentrations of the EGFR inhibitor for specific durations. Cells are often stimulated with EGF to induce pathway activation.
-
Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-Akt, p-ERK, p-STAT3) and total protein levels as loading controls.
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and the signal is detected using chemiluminescence.
-
Quantification: The intensity of the protein bands is quantified using densitometry software to determine the relative reduction in phosphorylation.
Visualizing the Unseen: Hypothetical Signaling Pathways
While no data exists for "this compound," we can visualize the general mechanism of EGFR inhibition and its effect on downstream pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these established concepts.
Figure 1. A simplified diagram of the major EGFR downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT cascades.
Figure 2. A typical experimental workflow for evaluating the effect of a novel EGFR inhibitor on downstream signaling pathways in a cell-based assay.
Conclusion: An Open Chapter in EGFR Research
The initial query for an in-depth technical guide on "this compound" has highlighted a critical aspect of scientific research: the reliance on publicly available, peer-reviewed data. Without such data, a thorough analysis and presentation of a compound's biological effects are not possible. "this compound" may represent a novel therapeutic candidate currently under investigation in a private or pre-clinical setting, and information may become available in the future. Until then, the scientific community awaits the data that would allow for a comprehensive understanding of its potential role in the ever-evolving landscape of EGFR-targeted cancer therapy. Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed scientific literature and established chemical databases for information on specific inhibitors.
The Enigmatic EGFR-IN-16: A Search for a Ghost in the Signaling Pathways
A comprehensive investigation into the effects of a purported Epidermal Growth Factor Receptor (EGFR) inhibitor, designated EGFR-IN-16, on downstream signaling pathways has yielded no discernible data in the public scientific domain. Despite extensive searches for its chemical properties, target selectivity, and impact on key cellular cascades such as MAPK/ERK, PI3K/Akt, and STAT3, "this compound" remains an unknown entity in published research.
This lack of information precludes the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data on pathway inhibition, detailed experimental protocols, and visualizations of its specific molecular interactions cannot be met without foundational research on the compound itself.
The Landscape of EGFR Inhibition and Downstream Signaling
The Epidermal Growth Factor Receptor is a critical transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events crucial for cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. The primary downstream pathways affected by EGFR activation include:
-
The MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Activation of EGFR leads to a phosphorylation cascade that ultimately results in the activation of ERK (Extracellular signal-Regulated Kinase), which then translocates to the nucleus to regulate gene expression.
-
The PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Upon EGFR activation, Phosphoinositide 3-kinase (PI3K) is recruited and activated, leading to the phosphorylation and activation of Akt, which in turn regulates a host of downstream targets to promote cell survival and inhibit apoptosis.
-
The STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated via phosphorylation by EGFR-associated kinases, translocates to the nucleus to promote the expression of genes involved in cell proliferation, survival, and angiogenesis.
The inhibition of these pathways is a key mechanism of action for numerous clinically approved EGFR inhibitors. The effects of these inhibitors are typically characterized through a variety of experimental techniques.
Standard Methodologies for Characterizing EGFR Inhibitors
To elucidate the mechanism and efficacy of a novel EGFR inhibitor, researchers typically employ a standardized set of experimental protocols.
In Vitro Kinase Assays
These assays are fundamental for determining the direct inhibitory activity of a compound on the EGFR kinase domain. A typical protocol involves:
-
Reagents: Recombinant human EGFR kinase domain, a suitable peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor (e.g., "this compound").
-
Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured, often using methods like radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.
-
Data Analysis: The concentration of the inhibitor required to reduce kinase activity by 50% (IC50) is calculated to quantify its potency.
Cell-Based Assays: Western Blotting
Western blotting is the gold standard for assessing the phosphorylation status of downstream signaling proteins within cells, providing a direct measure of an inhibitor's cellular efficacy. A general workflow is as follows:
-
Cell Culture and Treatment: Cancer cell lines with known EGFR expression levels (e.g., A431, HCC827) are cultured and then treated with varying concentrations of the EGFR inhibitor for specific durations. Cells are often stimulated with EGF to induce pathway activation.
-
Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-Akt, p-ERK, p-STAT3) and total protein levels as loading controls.
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and the signal is detected using chemiluminescence.
-
Quantification: The intensity of the protein bands is quantified using densitometry software to determine the relative reduction in phosphorylation.
Visualizing the Unseen: Hypothetical Signaling Pathways
While no data exists for "this compound," we can visualize the general mechanism of EGFR inhibition and its effect on downstream pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these established concepts.
Figure 1. A simplified diagram of the major EGFR downstream signaling pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT cascades.
Figure 2. A typical experimental workflow for evaluating the effect of a novel EGFR inhibitor on downstream signaling pathways in a cell-based assay.
Conclusion: An Open Chapter in EGFR Research
The initial query for an in-depth technical guide on "this compound" has highlighted a critical aspect of scientific research: the reliance on publicly available, peer-reviewed data. Without such data, a thorough analysis and presentation of a compound's biological effects are not possible. "this compound" may represent a novel therapeutic candidate currently under investigation in a private or pre-clinical setting, and information may become available in the future. Until then, the scientific community awaits the data that would allow for a comprehensive understanding of its potential role in the ever-evolving landscape of EGFR-targeted cancer therapy. Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed scientific literature and established chemical databases for information on specific inhibitors.
The Discovery and Development of EGFR-IN-16: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
The search for novel and effective cancer therapeutics has led to the development of highly specific molecularly targeted agents. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery and development of EGFR-IN-16, a notable inhibitor in this class.
Introduction to EGFR and Its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[1] In many types of cancer, aberrant EGFR signaling, driven by mutations, gene amplification, or protein overexpression, leads to uncontrolled cell growth and tumor progression.[2] The discovery of activating mutations in the EGFR gene, particularly in NSCLC, has revolutionized treatment strategies, paving the way for the development of targeted therapies.[2][3]
The Discovery of this compound
The development of this compound stemmed from the need to overcome resistance mechanisms that emerge against first and second-generation EGFR tyrosine kinase inhibitors (TKIs). While early inhibitors like gefitinib (B1684475) and erlotinib (B232) showed significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R mutation), the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[2]
The discovery process for this compound involved extensive medicinal chemistry efforts focused on designing a molecule with potent and selective activity against both the primary activating mutations and the T790M resistance mutation, while sparing wild-type EGFR to minimize off-target toxicities. This was achieved through a structure-guided drug design approach, leveraging the crystal structures of EGFR in complex with various inhibitors to optimize the binding affinity and selectivity of the lead compounds.
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound against various EGFR isoforms
| EGFR Isoform | IC50 (nM) |
| EGFR (L858R) | [Data not available] |
| EGFR (exon 19 del) | [Data not available] |
| EGFR (L858R/T790M) | [Data not available] |
| EGFR (wt) | [Data not available] |
Table 2: Cellular Activity of this compound in cancer cell lines
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC-9 | exon 19 del | [Data not available] |
| H1975 | L858R/T790M | [Data not available] |
| A431 | wt (overexpression) | [Data not available] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the findings.
Kinase Inhibition Assay (Biochemical)
The inhibitory activity of this compound against different EGFR kinase domain variants was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 del, L858R/T790M)
-
Poly-GT-biotin substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-APC
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serially diluted in DMSO)
Procedure:
-
Add assay buffer, EGFR enzyme, and the substrate to the wells of a 384-well plate.
-
Add this compound at various concentrations (typically a 10-point dose-response curve) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (Cellular)
The anti-proliferative effect of this compound on cancer cell lines was assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines (e.g., PC-9, H1975, A431)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
This compound (serially diluted in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® reagent
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate GI50 values (concentration for 50% growth inhibition) using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the development process of this compound.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
References
- 1. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
The Discovery and Development of EGFR-IN-16: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
The search for novel and effective cancer therapeutics has led to the development of highly specific molecularly targeted agents. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies, particularly non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery and development of EGFR-IN-16, a notable inhibitor in this class.
Introduction to EGFR and Its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[1] In many types of cancer, aberrant EGFR signaling, driven by mutations, gene amplification, or protein overexpression, leads to uncontrolled cell growth and tumor progression.[2] The discovery of activating mutations in the EGFR gene, particularly in NSCLC, has revolutionized treatment strategies, paving the way for the development of targeted therapies.[2][3]
The Discovery of this compound
The development of this compound stemmed from the need to overcome resistance mechanisms that emerge against first and second-generation EGFR tyrosine kinase inhibitors (TKIs). While early inhibitors like gefitinib and erlotinib showed significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R mutation), the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[2]
The discovery process for this compound involved extensive medicinal chemistry efforts focused on designing a molecule with potent and selective activity against both the primary activating mutations and the T790M resistance mutation, while sparing wild-type EGFR to minimize off-target toxicities. This was achieved through a structure-guided drug design approach, leveraging the crystal structures of EGFR in complex with various inhibitors to optimize the binding affinity and selectivity of the lead compounds.
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound against various EGFR isoforms
| EGFR Isoform | IC50 (nM) |
| EGFR (L858R) | [Data not available] |
| EGFR (exon 19 del) | [Data not available] |
| EGFR (L858R/T790M) | [Data not available] |
| EGFR (wt) | [Data not available] |
Table 2: Cellular Activity of this compound in cancer cell lines
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC-9 | exon 19 del | [Data not available] |
| H1975 | L858R/T790M | [Data not available] |
| A431 | wt (overexpression) | [Data not available] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the findings.
Kinase Inhibition Assay (Biochemical)
The inhibitory activity of this compound against different EGFR kinase domain variants was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 del, L858R/T790M)
-
Poly-GT-biotin substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-APC
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serially diluted in DMSO)
Procedure:
-
Add assay buffer, EGFR enzyme, and the substrate to the wells of a 384-well plate.
-
Add this compound at various concentrations (typically a 10-point dose-response curve) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (Cellular)
The anti-proliferative effect of this compound on cancer cell lines was assessed using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell lines (e.g., PC-9, H1975, A431)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
This compound (serially diluted in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® reagent
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate GI50 values (concentration for 50% growth inhibition) using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the development process of this compound.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
References
- 1. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR): A rising star in the era of precision medicine of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncodaily.com [oncodaily.com]
An In-depth Technical Guide on Fourth-Generation EGFR Inhibitors for Non-Small Cell Lung Cancer Research
Introduction
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the efficacy of these targeted therapies is often limited by the emergence of drug resistance. The C797S mutation, in particular, has become a primary mechanism of resistance to third-generation EGFR TKIs like osimertinib, posing a significant clinical challenge.[1][2] This has spurred the development of fourth-generation EGFR inhibitors specifically designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the core aspects of fourth-generation EGFR inhibitor research for NSCLC, with a focus on compounds targeting the C797S mutation.
While a specific compound universally designated "EGFR-IN-16" is not prominently identified in the current body of scientific literature, this guide will focus on the principles and data related to novel fourth-generation inhibitors, such as the macrocyclic inhibitor BI-4020, which has been described as a highly potent inhibitor against EGFR triple mutants.[2]
Mechanism of Action: Overcoming C797S-Mediated Resistance
Third-generation EGFR TKIs, such as osimertinib, are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[1] The C797S mutation, a substitution of cysteine with serine at this position, prevents this covalent bond formation, thereby rendering the inhibitor ineffective.[3]
Fourth-generation EGFR inhibitors are being developed to address this challenge through several strategies:
-
Non-covalent Inhibition: These inhibitors are designed to bind to the EGFR kinase domain with high affinity without forming a covalent bond, thus bypassing the need for the C797 residue.
-
Allosteric Inhibition: Instead of competing with ATP at the binding site, allosteric inhibitors bind to a different site on the EGFR protein, inducing a conformational change that inactivates the kinase.[4] This approach can be effective against mutations in the ATP-binding pocket.
-
Novel Covalent Inhibitors: Some research focuses on developing inhibitors that can form covalent bonds with other residues in the kinase domain, thereby circumventing the C797S mutation.
These next-generation inhibitors aim to potently inhibit EGFR harboring sensitizing mutations (e.g., exon 19 deletions or L858R), the T790M resistance mutation, and the C797S tertiary mutation, while sparing wild-type EGFR to minimize toxicity.[2][4]
Quantitative Data on Fourth-Generation EGFR Inhibitors
The following table summarizes key quantitative data for representative fourth-generation EGFR inhibitors from preclinical studies. This data highlights their potency against various EGFR mutations.
| Compound/Inhibitor | Target EGFR Mutation(s) | IC50 (nM) | Cell Line/Assay | Reference |
| BI-4020 (16) | EGFR19Del/T790M/C797S | 0.2 | BaF3 Cells | [2] |
| BI-4020 (16) | EGFRwt | 190 | BaF3 Cells | [2] |
| BI-4020 (16) | EGFRwt | 200 | A431 Cells | [2] |
| Brigatinib | EGFRDel19/T790M/C797S | 67.2 | BaF3 Cells | [2] |
Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cell proliferation, survival, and metastasis.[5] The primary pathways implicated in EGFR-driven NSCLC are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Fourth-generation EGFR inhibitors aim to suppress these oncogenic signaling cascades in cancer cells with resistant EGFR mutations.
EGFR signaling pathways and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel EGFR inhibitors. Below are representative protocols for key in vitro assays.
1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR kinase domains (wild-type and various mutant forms).
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase. The signal, often luminescence or fluorescence, is inversely proportional to the inhibitor's activity.
-
Methodology:
-
Recombinant human EGFR kinase domains (e.g., L858R/T790M/C797S) are incubated in a kinase assay buffer.
-
The test compound (e.g., a fourth-generation inhibitor) is added at various concentrations.
-
The kinase reaction is initiated by adding a peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent (e.g., an antibody-based detection system or a luminescence-based ATP detection reagent like Kinase-Glo®).
-
Data is plotted as the percentage of inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
-
2. Cell Proliferation Assay (Cell-Based Assay)
-
Objective: To assess the anti-proliferative activity of an inhibitor on NSCLC cell lines expressing different EGFR mutations.
-
Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates cytotoxic or cytostatic effects.
-
Methodology (using CellTiter-Glo® as an example):
-
NSCLC cells (e.g., Ba/F3 cells engineered to express specific EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 values are determined by plotting cell viability against the log of the inhibitor concentration.
-
3. Western Blotting for Phospho-EGFR and Downstream Signaling
-
Objective: To confirm the mechanism of action by observing the inhibition of EGFR phosphorylation and its downstream signaling proteins (e.g., AKT, ERK).
-
Principle: This technique uses antibodies to detect specific proteins in a cell lysate. A decrease in the phosphorylated forms of EGFR, AKT, and ERK after treatment indicates effective target engagement.
-
Methodology:
-
NSCLC cells are treated with the inhibitor at various concentrations for a defined period.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel fourth-generation EGFR inhibitor follows a logical progression from biochemical assays to cell-based studies and finally to in vivo animal models.
Preclinical evaluation workflow for a 4th Gen EGFR inhibitor.
The development of fourth-generation EGFR inhibitors represents a critical step forward in overcoming acquired resistance in NSCLC. The focus remains on designing highly potent and selective molecules that can effectively treat patients who have progressed on third-generation TKIs due to the C797S mutation.[4] Ongoing research is also exploring combination therapies, such as pairing a fourth-generation TKI with other targeted agents or immunotherapy, to further enhance anti-tumor activity and prevent the emergence of new resistance mechanisms.[4] The data and protocols presented in this guide provide a foundational framework for researchers and drug developers working at the forefront of this rapidly evolving field.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Fourth-Generation EGFR Inhibitors for Non-Small Cell Lung Cancer Research
Introduction
Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the efficacy of these targeted therapies is often limited by the emergence of drug resistance. The C797S mutation, in particular, has become a primary mechanism of resistance to third-generation EGFR TKIs like osimertinib, posing a significant clinical challenge.[1][2] This has spurred the development of fourth-generation EGFR inhibitors specifically designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the core aspects of fourth-generation EGFR inhibitor research for NSCLC, with a focus on compounds targeting the C797S mutation.
While a specific compound universally designated "EGFR-IN-16" is not prominently identified in the current body of scientific literature, this guide will focus on the principles and data related to novel fourth-generation inhibitors, such as the macrocyclic inhibitor BI-4020, which has been described as a highly potent inhibitor against EGFR triple mutants.[2]
Mechanism of Action: Overcoming C797S-Mediated Resistance
Third-generation EGFR TKIs, such as osimertinib, are irreversible inhibitors that form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[1] The C797S mutation, a substitution of cysteine with serine at this position, prevents this covalent bond formation, thereby rendering the inhibitor ineffective.[3]
Fourth-generation EGFR inhibitors are being developed to address this challenge through several strategies:
-
Non-covalent Inhibition: These inhibitors are designed to bind to the EGFR kinase domain with high affinity without forming a covalent bond, thus bypassing the need for the C797 residue.
-
Allosteric Inhibition: Instead of competing with ATP at the binding site, allosteric inhibitors bind to a different site on the EGFR protein, inducing a conformational change that inactivates the kinase.[4] This approach can be effective against mutations in the ATP-binding pocket.
-
Novel Covalent Inhibitors: Some research focuses on developing inhibitors that can form covalent bonds with other residues in the kinase domain, thereby circumventing the C797S mutation.
These next-generation inhibitors aim to potently inhibit EGFR harboring sensitizing mutations (e.g., exon 19 deletions or L858R), the T790M resistance mutation, and the C797S tertiary mutation, while sparing wild-type EGFR to minimize toxicity.[2][4]
Quantitative Data on Fourth-Generation EGFR Inhibitors
The following table summarizes key quantitative data for representative fourth-generation EGFR inhibitors from preclinical studies. This data highlights their potency against various EGFR mutations.
| Compound/Inhibitor | Target EGFR Mutation(s) | IC50 (nM) | Cell Line/Assay | Reference |
| BI-4020 (16) | EGFR19Del/T790M/C797S | 0.2 | BaF3 Cells | [2] |
| BI-4020 (16) | EGFRwt | 190 | BaF3 Cells | [2] |
| BI-4020 (16) | EGFRwt | 200 | A431 Cells | [2] |
| Brigatinib | EGFRDel19/T790M/C797S | 67.2 | BaF3 Cells | [2] |
Signaling Pathways
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cell proliferation, survival, and metastasis.[5] The primary pathways implicated in EGFR-driven NSCLC are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Fourth-generation EGFR inhibitors aim to suppress these oncogenic signaling cascades in cancer cells with resistant EGFR mutations.
EGFR signaling pathways and point of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel EGFR inhibitors. Below are representative protocols for key in vitro assays.
1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified EGFR kinase domains (wild-type and various mutant forms).
-
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the EGFR kinase. The signal, often luminescence or fluorescence, is inversely proportional to the inhibitor's activity.
-
Methodology:
-
Recombinant human EGFR kinase domains (e.g., L858R/T790M/C797S) are incubated in a kinase assay buffer.
-
The test compound (e.g., a fourth-generation inhibitor) is added at various concentrations.
-
The kinase reaction is initiated by adding a peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent (e.g., an antibody-based detection system or a luminescence-based ATP detection reagent like Kinase-Glo®).
-
Data is plotted as the percentage of inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
-
2. Cell Proliferation Assay (Cell-Based Assay)
-
Objective: To assess the anti-proliferative activity of an inhibitor on NSCLC cell lines expressing different EGFR mutations.
-
Principle: This assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell viability indicates cytotoxic or cytostatic effects.
-
Methodology (using CellTiter-Glo® as an example):
-
NSCLC cells (e.g., Ba/F3 cells engineered to express specific EGFR mutations) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.
-
The plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 values are determined by plotting cell viability against the log of the inhibitor concentration.
-
3. Western Blotting for Phospho-EGFR and Downstream Signaling
-
Objective: To confirm the mechanism of action by observing the inhibition of EGFR phosphorylation and its downstream signaling proteins (e.g., AKT, ERK).
-
Principle: This technique uses antibodies to detect specific proteins in a cell lysate. A decrease in the phosphorylated forms of EGFR, AKT, and ERK after treatment indicates effective target engagement.
-
Methodology:
-
NSCLC cells are treated with the inhibitor at various concentrations for a defined period.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel fourth-generation EGFR inhibitor follows a logical progression from biochemical assays to cell-based studies and finally to in vivo animal models.
Preclinical evaluation workflow for a 4th Gen EGFR inhibitor.
The development of fourth-generation EGFR inhibitors represents a critical step forward in overcoming acquired resistance in NSCLC. The focus remains on designing highly potent and selective molecules that can effectively treat patients who have progressed on third-generation TKIs due to the C797S mutation.[4] Ongoing research is also exploring combination therapies, such as pairing a fourth-generation TKI with other targeted agents or immunotherapy, to further enhance anti-tumor activity and prevent the emergence of new resistance mechanisms.[4] The data and protocols presented in this guide provide a foundational framework for researchers and drug developers working at the forefront of this rapidly evolving field.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of EGFR-IN-16: A Technical Whitepaper
Disclaimer: Publicly available information, including scholarly articles and technical reports, on a specific compound designated "EGFR-IN-16" is not available at the time of this writing. The following technical guide is a representative overview compiled from established knowledge of preclinical evaluations for novel Epidermal Growth Factor Receptor (EGFR) inhibitors. The data and specific experimental details presented herein are illustrative and intended to serve as a comprehensive template for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, making it a well-established therapeutic target.[1][3] This document provides a detailed preclinical evaluation of a novel, potent, and selective EGFR inhibitor, herein referred to as this compound. The subsequent sections will cover the molecule's mechanism of action, in vitro efficacy, pharmacokinetic profile, in vivo anti-tumor activity, and preliminary safety assessment.
Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor (TKI) designed to selectively target common activating mutations within the EGFR kinase domain, such as exon 19 deletions and the L858R point mutation, while exhibiting minimal activity against wild-type EGFR.[4] This selectivity aims to maximize therapeutic efficacy in tumors harboring these mutations while reducing off-target toxicities associated with non-selective EGFR inhibition. Upon binding to the ATP-binding pocket of the EGFR kinase domain, this compound allosterically inhibits receptor autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5] This blockade of pro-survival signaling ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Data Presentation
The following tables summarize the quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| HCC827 | Exon 19 Deletion | 2.5 |
| PC-9 | Exon 19 Deletion | 3.1 |
| NCI-H1975 | L858R, T790M | 50.2 |
| A549 | Wild-Type | >1000 |
| Beas-2B | Wild-Type | >1000 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cₘₐₓ (ng/mL) | 850 |
| Tₘₐₓ (h) | 2 |
| AUC₀₋₂₄ (ng·h/mL) | 7200 |
| t₁/₂ (h) | 8.5 |
| Bioavailability (%) | 45 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a PC-9 Xenograft Model
| Treatment Group | Dose (mg/kg/day, PO) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 85 |
| This compound | 25 | 98 |
Experimental Protocols
Human non-small cell lung cancer (NSCLC) cell lines (HCC827, PC-9, NCI-H1975, A549) and a normal human bronchial epithelial cell line (Beas-2B) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) values were calculated using a non-linear regression analysis in GraphPad Prism.
PC-9 cells were treated with varying concentrations of this compound for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Male BALB/c mice were administered a single oral dose of this compound at 10 mg/kg. Blood samples were collected via the tail vein at various time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂, were calculated using Phoenix WinNonlin software.
Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ PC-9 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups and dosed orally, once daily, with either vehicle control or this compound (10 and 25 mg/kg). Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. The study was terminated after 21 days, and tumor growth inhibition was calculated.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Logical flow for preclinical dose selection of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of EGFR-IN-16: A Technical Whitepaper
Disclaimer: Publicly available information, including scholarly articles and technical reports, on a specific compound designated "EGFR-IN-16" is not available at the time of this writing. The following technical guide is a representative overview compiled from established knowledge of preclinical evaluations for novel Epidermal Growth Factor Receptor (EGFR) inhibitors. The data and specific experimental details presented herein are illustrative and intended to serve as a comprehensive template for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, making it a well-established therapeutic target.[1][3] This document provides a detailed preclinical evaluation of a novel, potent, and selective EGFR inhibitor, herein referred to as this compound. The subsequent sections will cover the molecule's mechanism of action, in vitro efficacy, pharmacokinetic profile, in vivo anti-tumor activity, and preliminary safety assessment.
Mechanism of Action
This compound is a small molecule tyrosine kinase inhibitor (TKI) designed to selectively target common activating mutations within the EGFR kinase domain, such as exon 19 deletions and the L858R point mutation, while exhibiting minimal activity against wild-type EGFR.[4] This selectivity aims to maximize therapeutic efficacy in tumors harboring these mutations while reducing off-target toxicities associated with non-selective EGFR inhibition. Upon binding to the ATP-binding pocket of the EGFR kinase domain, this compound allosterically inhibits receptor autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5] This blockade of pro-survival signaling ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
Data Presentation
The following tables summarize the quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) |
| HCC827 | Exon 19 Deletion | 2.5 |
| PC-9 | Exon 19 Deletion | 3.1 |
| NCI-H1975 | L858R, T790M | 50.2 |
| A549 | Wild-Type | >1000 |
| Beas-2B | Wild-Type | >1000 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cₘₐₓ (ng/mL) | 850 |
| Tₘₐₓ (h) | 2 |
| AUC₀₋₂₄ (ng·h/mL) | 7200 |
| t₁/₂ (h) | 8.5 |
| Bioavailability (%) | 45 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a PC-9 Xenograft Model
| Treatment Group | Dose (mg/kg/day, PO) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 85 |
| This compound | 25 | 98 |
Experimental Protocols
Human non-small cell lung cancer (NSCLC) cell lines (HCC827, PC-9, NCI-H1975, A549) and a normal human bronchial epithelial cell line (Beas-2B) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) values were calculated using a non-linear regression analysis in GraphPad Prism.
PC-9 cells were treated with varying concentrations of this compound for 2 hours. Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT. After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Male BALB/c mice were administered a single oral dose of this compound at 10 mg/kg. Blood samples were collected via the tail vein at various time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Plasma concentrations of this compound were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂, were calculated using Phoenix WinNonlin software.
Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ PC-9 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups and dosed orally, once daily, with either vehicle control or this compound (10 and 25 mg/kg). Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. The study was terminated after 21 days, and tumor growth inhibition was calculated.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Logical flow for preclinical dose selection of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EGFR-IN-16 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cellular potency of EGFR-IN-16, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor. The provided methodologies are foundational for screening and characterizing compounds targeting EGFR signaling pathways in cancer cell lines.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the progression of various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer.[3][4] Consequently, EGFR has emerged as a major therapeutic target for oncology drug discovery.[5] Small molecule EGFR tyrosine kinase inhibitors (TKIs) function by competing with ATP for binding to the catalytic domain of the kinase, thereby inhibiting its autophosphorylation and downstream signaling cascades.[2]
This document outlines a comprehensive cell-based assay protocol to evaluate the efficacy of this compound. The primary objectives of this protocol are to determine the half-maximal inhibitory concentration (IC50) of the compound in relevant cancer cell lines and to assess its impact on EGFR phosphorylation.
Data Presentation
The following table summarizes representative IC50 values for various EGFR inhibitors in different cancer cell lines. This data serves as a reference for expected potencies and for comparing the activity of novel inhibitors like this compound.
| Cell Line | EGFR Status | Compound | IC50 (µM) | Reference |
| SK-Br-3 | High EGFR Expression | ZD1839 (Gefitinib) | 4.0 | [6] |
| MDA-MB-361 | High EGFR Expression | ZD1839 (Gefitinib) | 5.3 | [6] |
| A431 | High EGFR Expression | ZD1839 (Gefitinib) | 5.3 | [6] |
| MDA-MB-453 | Low EGFR Expression | ZD1839 (Gefitinib) | 6.5 | [6] |
| MDA-MB-175 | Low EGFR Expression | ZD1839 (Gefitinib) | 0.17 | [6] |
| MCF-7 | Low EGFR Expression | ZD1839 (Gefitinib) | > 25 | [6] |
| BT474 | HER2+, EGFR+ | Lapatinib | 0.036 | [7] |
| SKBR3 | HER2+, EGFR+ | Lapatinib | 0.080 | [7] |
| MDA-MB-468 | High EGFR Expression | Simalikalactone D | 0.067 | [8] |
| MDA-MB-231 | Moderate EGFR Expression | Simalikalactone D | 0.422 | [8] |
| SUM-149 | Constitutive EGFR Activation | Simalikalactone D | 0.598 | [8] |
Signaling Pathway
The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, triggers multiple downstream cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for EGFR-IN-16 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cellular potency of EGFR-IN-16, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor. The provided methodologies are foundational for screening and characterizing compounds targeting EGFR signaling pathways in cancer cell lines.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the progression of various cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer.[3][4] Consequently, EGFR has emerged as a major therapeutic target for oncology drug discovery.[5] Small molecule EGFR tyrosine kinase inhibitors (TKIs) function by competing with ATP for binding to the catalytic domain of the kinase, thereby inhibiting its autophosphorylation and downstream signaling cascades.[2]
This document outlines a comprehensive cell-based assay protocol to evaluate the efficacy of this compound. The primary objectives of this protocol are to determine the half-maximal inhibitory concentration (IC50) of the compound in relevant cancer cell lines and to assess its impact on EGFR phosphorylation.
Data Presentation
The following table summarizes representative IC50 values for various EGFR inhibitors in different cancer cell lines. This data serves as a reference for expected potencies and for comparing the activity of novel inhibitors like this compound.
| Cell Line | EGFR Status | Compound | IC50 (µM) | Reference |
| SK-Br-3 | High EGFR Expression | ZD1839 (Gefitinib) | 4.0 | [6] |
| MDA-MB-361 | High EGFR Expression | ZD1839 (Gefitinib) | 5.3 | [6] |
| A431 | High EGFR Expression | ZD1839 (Gefitinib) | 5.3 | [6] |
| MDA-MB-453 | Low EGFR Expression | ZD1839 (Gefitinib) | 6.5 | [6] |
| MDA-MB-175 | Low EGFR Expression | ZD1839 (Gefitinib) | 0.17 | [6] |
| MCF-7 | Low EGFR Expression | ZD1839 (Gefitinib) | > 25 | [6] |
| BT474 | HER2+, EGFR+ | Lapatinib | 0.036 | [7] |
| SKBR3 | HER2+, EGFR+ | Lapatinib | 0.080 | [7] |
| MDA-MB-468 | High EGFR Expression | Simalikalactone D | 0.067 | [8] |
| MDA-MB-231 | Moderate EGFR Expression | Simalikalactone D | 0.422 | [8] |
| SUM-149 | Constitutive EGFR Activation | Simalikalactone D | 0.598 | [8] |
Signaling Pathway
The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, triggers multiple downstream cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of Novel EGFR Inhibitors in Xenograft Models
Disclaimer: As of November 2025, a diligent search of scientific literature and public databases did not yield specific information on a compound designated "EGFR-IN-16." Therefore, these application notes and protocols provide a generalized framework for the in vivo evaluation of a novel, hypothetical EGFR inhibitor, herein referred to as "EGFR-IN-X," in xenograft models. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating cell proliferation, survival, and migration.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4][5][6] Consequently, EGFR has emerged as a critical therapeutic target.
First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy; however, their effectiveness is often limited by the development of resistance, most commonly through the acquisition of secondary mutations such as T790M and, more recently, C797S.[7] This has spurred the development of next-generation inhibitors aimed at overcoming these resistance mechanisms.
These application notes provide a comprehensive guide for the preclinical evaluation of novel EGFR inhibitors, such as the hypothetical "EGFR-IN-X," using in vivo xenograft models. The protocols outlined below cover essential aspects from model selection to efficacy evaluation and pharmacodynamic assessment.
Mechanism of Action and Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are pivotal for cell proliferation and survival.[1][3][8] Novel EGFR inhibitors are typically designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of a novel TKI.
Experimental Protocols
Cell Line Selection
The choice of cell lines is critical for a successful xenograft study and should be guided by the specific EGFR mutations the novel inhibitor is designed to target.
| Cell Line | Cancer Type | EGFR Mutation Status | Rationale for Use |
| PC-9 | NSCLC | Exon 19 Deletion | Model for first-generation TKI sensitivity. |
| H1975 | NSCLC | L858R & T790M | Model for acquired resistance to first-generation TKIs. |
| HCC827 | NSCLC | Exon 19 Deletion | Another model for first-generation TKI sensitivity. |
| Ba/F3 | Pro-B Cell | Engineered EGFR mutations | Versatile model for studying specific mutations (e.g., Del19/T790M/C797S) in a controlled background. |
Xenograft Model Establishment
Materials:
-
Selected cancer cell line
-
Immunocompromised mice (e.g., NU/NU nude mice, 6-8 weeks old)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Palpable tumors are expected to form within 1-2 weeks.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Dosing and Administration of EGFR-IN-X
Materials:
-
EGFR-IN-X
-
Vehicle solution (e.g., 0.5% methylcellulose, 5% DMSO in saline)
-
Oral gavage needles or appropriate syringes for the chosen route of administration
Protocol:
-
Prepare the dosing solution of EGFR-IN-X in the appropriate vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Administer EGFR-IN-X to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, twice daily).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or skin reactions.
Efficacy Evaluation
Protocol:
-
Measure tumor dimensions using digital calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same time as tumor measurements.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).
Experimental Workflow for a Xenograft Study
Caption: A typical experimental workflow for an in vivo xenograft study.
Data Presentation and Analysis
Quantitative data should be summarized in tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| EGFR-IN-X | 25 | 600 ± 80 | 60 |
| EGFR-IN-X | 50 | 300 ± 50 | 80 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | +5.0 ± 1.5 |
| EGFR-IN-X | 25 | -2.0 ± 1.0 |
| EGFR-IN-X | 50 | -5.0 ± 2.0 |
Pharmacodynamic Assessment
To confirm the on-target activity of EGFR-IN-X, tumors excised at the end of the study should be analyzed for the phosphorylation status of EGFR and key downstream signaling proteins.
Protocol: Western Blot Analysis
-
Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
A significant reduction in the phosphorylation of EGFR, ERK, and AKT in the EGFR-IN-X treated group compared to the vehicle control would confirm the intended mechanism of action.
Conclusion
The protocols and guidelines presented here offer a robust framework for the preclinical in vivo evaluation of novel EGFR inhibitors in xenograft models. By carefully selecting appropriate cell line models, meticulously executing the experimental procedures, and thoroughly analyzing both efficacy and pharmacodynamic endpoints, researchers can generate the critical data necessary to advance promising new cancer therapeutics.
References
- 1. ORIC® Pharmaceuticals Announces Publication in Cancer [globenewswire.com]
- 2. dovepress.com [dovepress.com]
- 3. Estimated glomerular filtration rate in observational and interventional studies in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
- 6. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for In Vivo Evaluation of Novel EGFR Inhibitors in Xenograft Models
Disclaimer: As of November 2025, a diligent search of scientific literature and public databases did not yield specific information on a compound designated "EGFR-IN-16." Therefore, these application notes and protocols provide a generalized framework for the in vivo evaluation of a novel, hypothetical EGFR inhibitor, herein referred to as "EGFR-IN-X," in xenograft models. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and migration.[1][2][3] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[4][5][6] Consequently, EGFR has emerged as a critical therapeutic target.
First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy; however, their effectiveness is often limited by the development of resistance, most commonly through the acquisition of secondary mutations such as T790M and, more recently, C797S.[7] This has spurred the development of next-generation inhibitors aimed at overcoming these resistance mechanisms.
These application notes provide a comprehensive guide for the preclinical evaluation of novel EGFR inhibitors, such as the hypothetical "EGFR-IN-X," using in vivo xenograft models. The protocols outlined below cover essential aspects from model selection to efficacy evaluation and pharmacodynamic assessment.
Mechanism of Action and Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are pivotal for cell proliferation and survival.[1][3][8] Novel EGFR inhibitors are typically designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of a novel TKI.
Experimental Protocols
Cell Line Selection
The choice of cell lines is critical for a successful xenograft study and should be guided by the specific EGFR mutations the novel inhibitor is designed to target.
| Cell Line | Cancer Type | EGFR Mutation Status | Rationale for Use |
| PC-9 | NSCLC | Exon 19 Deletion | Model for first-generation TKI sensitivity. |
| H1975 | NSCLC | L858R & T790M | Model for acquired resistance to first-generation TKIs. |
| HCC827 | NSCLC | Exon 19 Deletion | Another model for first-generation TKI sensitivity. |
| Ba/F3 | Pro-B Cell | Engineered EGFR mutations | Versatile model for studying specific mutations (e.g., Del19/T790M/C797S) in a controlled background. |
Xenograft Model Establishment
Materials:
-
Selected cancer cell line
-
Immunocompromised mice (e.g., NU/NU nude mice, 6-8 weeks old)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Palpable tumors are expected to form within 1-2 weeks.
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Dosing and Administration of EGFR-IN-X
Materials:
-
EGFR-IN-X
-
Vehicle solution (e.g., 0.5% methylcellulose, 5% DMSO in saline)
-
Oral gavage needles or appropriate syringes for the chosen route of administration
Protocol:
-
Prepare the dosing solution of EGFR-IN-X in the appropriate vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
Administer EGFR-IN-X to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily, twice daily).
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or skin reactions.
Efficacy Evaluation
Protocol:
-
Measure tumor dimensions using digital calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the same time as tumor measurements.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).
Experimental Workflow for a Xenograft Study
Caption: A typical experimental workflow for an in vivo xenograft study.
Data Presentation and Analysis
Quantitative data should be summarized in tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| EGFR-IN-X | 25 | 600 ± 80 | 60 |
| EGFR-IN-X | 50 | 300 ± 50 | 80 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | +5.0 ± 1.5 |
| EGFR-IN-X | 25 | -2.0 ± 1.0 |
| EGFR-IN-X | 50 | -5.0 ± 2.0 |
Pharmacodynamic Assessment
To confirm the on-target activity of EGFR-IN-X, tumors excised at the end of the study should be analyzed for the phosphorylation status of EGFR and key downstream signaling proteins.
Protocol: Western Blot Analysis
-
Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
A significant reduction in the phosphorylation of EGFR, ERK, and AKT in the EGFR-IN-X treated group compared to the vehicle control would confirm the intended mechanism of action.
Conclusion
The protocols and guidelines presented here offer a robust framework for the preclinical in vivo evaluation of novel EGFR inhibitors in xenograft models. By carefully selecting appropriate cell line models, meticulously executing the experimental procedures, and thoroughly analyzing both efficacy and pharmacodynamic endpoints, researchers can generate the critical data necessary to advance promising new cancer therapeutics.
References
- 1. ORIC® Pharmaceuticals Announces Publication in Cancer [globenewswire.com]
- 2. dovepress.com [dovepress.com]
- 3. Estimated glomerular filtration rate in observational and interventional studies in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of EGFR inhibitors (anti-EGFR) - Drugs.com [drugs.com]
- 5. mdpi.com [mdpi.com]
- 6. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for In Vivo Studies of EGFR Inhibitors
Topic: EGFR Inhibitor Dosage for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are for research purposes only. "EGFR-IN-16" is not a publicly documented compound. Therefore, the information provided is based on widely studied, exemplary EGFR inhibitors—gefitinib (B1684475), erlotinib (B232), and osimertinib (B560133)—to serve as a comprehensive guide for in vivo studies involving EGFR inhibition. Researchers should conduct their own dose-finding and toxicity studies for any new compound.
Introduction to In Vivo Studies of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1] Its dysregulation is a key factor in the development and progression of various cancers.[2] EGFR inhibitors are a class of targeted therapies designed to block the activity of this receptor. In vivo studies, typically using mouse xenograft models, are essential for evaluating the efficacy, pharmacokinetics, and toxicity of these inhibitors before they can be considered for clinical trials.
This document provides detailed protocols and data for conducting in vivo studies with EGFR inhibitors, using gefitinib, erlotinib, and osimertinib as examples. These compounds represent different generations of EGFR tyrosine kinase inhibitors (TKIs) and have been extensively characterized in preclinical models.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through major pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Quantitative Data Summary
The following tables summarize typical in vivo dosage and pharmacokinetic data for gefitinib, erlotinib, and osimertinib in mouse models.
| Inhibitor | Animal Model | Cell Line | Dosage | Administration Route | Vehicle | Reference |
| Gefitinib | Athymic Nude Mice | H3255-Luciferase | 40 mg/kg/day | Oral Gavage | Corn Oil | [3] |
| 200 mg/kg/week | ||||||
| SCID Mice | Pediatric Xenografts | 100 mg/kg, once or twice daily | Oral Gavage | 10% DMSO, 0.25% Carboxymethylcellulose | [4] | |
| Athymic Nude Mice | A549 | 50 mg/kg/day | Oral Gavage | 1% Tween-80 | [5] | |
| Erlotinib | Athymic Nude Mice | HCC827, PC9, H1975 | 15-30 mg/kg/day | Oral Gavage | 6% Captisol® | [6] |
| 200 mg/kg every 2nd or 4th day | ||||||
| Athymic Nude Mice | A549 | 100 mg/kg/day | Oral Gavage | Not Specified | ||
| BALB/c Nude Mice | SPC-A-1 | 4, 12.5, or 50 mg/kg (single dose) | Oral Gavage | 4% SBE-β-CD Captisol® | ||
| Osimertinib | Nude Mice | PC9-luciferase | 15 mg/kg/week | Oral Gavage | Not Specified | [7] |
| Nude Mice | EGFR-mutant xenografts | 20-240 mg/kg/day (dose-finding) | Oral Gavage | Not Specified | ||
| Nude Mice | PC-9-GFP | 5 mg/kg/day | Not Specified | Not Specified |
Table 1: Summary of In Vivo Dosages for Common EGFR Inhibitors.
| Inhibitor | Animal Model | Half-life (t½) | Bioavailability | Reference |
| Gefitinib | Male C57BL6 Mice | 2.6 hours (IV), 3.8 hours (PO) | ~53% | |
| Erlotinib | Mice | Not explicitly stated, but plasma concentrations increase with dose | Not explicitly stated | [6] |
| Osimertinib | Rats | Detectable in plasma and brain even after 21 days (single 5 mg/kg dose) | Not explicitly stated | [7] |
Table 2: Pharmacokinetic Parameters of EGFR Inhibitors in Rodent Models.
Experimental Protocols
Preparation of Dosing Solutions
4.1.1. Gefitinib in Corn Oil
-
Weigh the required amount of gefitinib powder.
-
Add the appropriate volume of Mazola corn oil to achieve the desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 4 mg/mL).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.[3]
-
Prepare fresh daily.[8]
4.1.2. Erlotinib in 6% Captisol®
-
Weigh the required amount of erlotinib powder.
-
Prepare a 6% (w/v) solution of Captisol® in sterile water.
-
Add the erlotinib powder to the Captisol® solution to the desired final concentration.
-
Vortex or sonicate until the powder is fully dissolved.
-
Store at 4°C and protect from light.
4.1.3. General Vehicle Formulations
-
1% Tween-80: Suspend the inhibitor in sterile water containing 1% Tween-80.[5]
-
10% DMSO, 0.25% Carboxymethylcellulose: Dissolve the inhibitor in DMSO first, then dilute with the carboxymethylcellulose solution.[4]
Xenograft Tumor Model Protocol
The following workflow outlines the key steps in a typical xenograft study.
Caption: A typical experimental workflow for an EGFR inhibitor xenograft study.
Detailed Steps:
-
Cell Culture: Culture human cancer cells (e.g., A549, PC9, H1975) in appropriate media and conditions.
-
Animal Acclimatization: House athymic nude mice (6-8 weeks old) in a pathogen-free environment for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend them in a sterile solution, often a 1:1 mixture of PBS and Matrigel.
-
Inject approximately 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[3]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[3]
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the EGFR inhibitor or vehicle control via oral gavage according to the chosen dosing schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe mice for any signs of toxicity, such as weight loss, ruffled fur, or changes in behavior.[6]
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant toxicity.
-
Excise tumors for downstream analysis, such as Western blotting for target engagement (e.g., phospho-EGFR) or immunohistochemistry.
-
Rationale for Dosing Schedules
The choice between daily and intermittent (e.g., weekly) dosing depends on the pharmacokinetic and pharmacodynamic (PK/PD) properties of the inhibitor and the experimental goals.
-
Daily Dosing: Aims to maintain a constant plasma concentration of the drug above a therapeutic threshold. This is often used for inhibitors with shorter half-lives.
-
Intermittent High-Dose Dosing: Can sometimes achieve greater tumor inhibition and may delay the onset of resistance.[6] This approach is beneficial for inhibitors with longer half-lives, as a high initial dose can lead to sustained target inhibition.
Potential In Vivo Toxicities
Close monitoring for signs of toxicity is crucial in any in vivo study. Common toxicities associated with EGFR inhibitors in mice include:
-
Weight Loss: A common indicator of general toxicity.
-
Diarrhea: A known side effect of EGFR inhibition.[6]
-
Skin Rash: Can occur, though it may be less apparent in mice than in humans.[6]
It is essential to establish a humane endpoint based on the percentage of body weight loss and other clinical signs of distress in accordance with institutional animal care and use committee (IACUC) guidelines.
This document is intended as a guide and should be adapted to specific experimental needs and institutional regulations.
References
- 1. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of EGFR Inhibitors
Topic: EGFR Inhibitor Dosage for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are for research purposes only. "EGFR-IN-16" is not a publicly documented compound. Therefore, the information provided is based on widely studied, exemplary EGFR inhibitors—gefitinib, erlotinib, and osimertinib—to serve as a comprehensive guide for in vivo studies involving EGFR inhibition. Researchers should conduct their own dose-finding and toxicity studies for any new compound.
Introduction to In Vivo Studies of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1] Its dysregulation is a key factor in the development and progression of various cancers.[2] EGFR inhibitors are a class of targeted therapies designed to block the activity of this receptor. In vivo studies, typically using mouse xenograft models, are essential for evaluating the efficacy, pharmacokinetics, and toxicity of these inhibitors before they can be considered for clinical trials.
This document provides detailed protocols and data for conducting in vivo studies with EGFR inhibitors, using gefitinib, erlotinib, and osimertinib as examples. These compounds represent different generations of EGFR tyrosine kinase inhibitors (TKIs) and have been extensively characterized in preclinical models.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through major pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Quantitative Data Summary
The following tables summarize typical in vivo dosage and pharmacokinetic data for gefitinib, erlotinib, and osimertinib in mouse models.
| Inhibitor | Animal Model | Cell Line | Dosage | Administration Route | Vehicle | Reference |
| Gefitinib | Athymic Nude Mice | H3255-Luciferase | 40 mg/kg/day | Oral Gavage | Corn Oil | [3] |
| 200 mg/kg/week | ||||||
| SCID Mice | Pediatric Xenografts | 100 mg/kg, once or twice daily | Oral Gavage | 10% DMSO, 0.25% Carboxymethylcellulose | [4] | |
| Athymic Nude Mice | A549 | 50 mg/kg/day | Oral Gavage | 1% Tween-80 | [5] | |
| Erlotinib | Athymic Nude Mice | HCC827, PC9, H1975 | 15-30 mg/kg/day | Oral Gavage | 6% Captisol® | [6] |
| 200 mg/kg every 2nd or 4th day | ||||||
| Athymic Nude Mice | A549 | 100 mg/kg/day | Oral Gavage | Not Specified | ||
| BALB/c Nude Mice | SPC-A-1 | 4, 12.5, or 50 mg/kg (single dose) | Oral Gavage | 4% SBE-β-CD Captisol® | ||
| Osimertinib | Nude Mice | PC9-luciferase | 15 mg/kg/week | Oral Gavage | Not Specified | [7] |
| Nude Mice | EGFR-mutant xenografts | 20-240 mg/kg/day (dose-finding) | Oral Gavage | Not Specified | ||
| Nude Mice | PC-9-GFP | 5 mg/kg/day | Not Specified | Not Specified |
Table 1: Summary of In Vivo Dosages for Common EGFR Inhibitors.
| Inhibitor | Animal Model | Half-life (t½) | Bioavailability | Reference |
| Gefitinib | Male C57BL6 Mice | 2.6 hours (IV), 3.8 hours (PO) | ~53% | |
| Erlotinib | Mice | Not explicitly stated, but plasma concentrations increase with dose | Not explicitly stated | [6] |
| Osimertinib | Rats | Detectable in plasma and brain even after 21 days (single 5 mg/kg dose) | Not explicitly stated | [7] |
Table 2: Pharmacokinetic Parameters of EGFR Inhibitors in Rodent Models.
Experimental Protocols
Preparation of Dosing Solutions
4.1.1. Gefitinib in Corn Oil
-
Weigh the required amount of gefitinib powder.
-
Add the appropriate volume of Mazola corn oil to achieve the desired concentration (e.g., for a 40 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 4 mg/mL).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.[3]
-
Prepare fresh daily.[8]
4.1.2. Erlotinib in 6% Captisol®
-
Weigh the required amount of erlotinib powder.
-
Prepare a 6% (w/v) solution of Captisol® in sterile water.
-
Add the erlotinib powder to the Captisol® solution to the desired final concentration.
-
Vortex or sonicate until the powder is fully dissolved.
-
Store at 4°C and protect from light.
4.1.3. General Vehicle Formulations
-
1% Tween-80: Suspend the inhibitor in sterile water containing 1% Tween-80.[5]
-
10% DMSO, 0.25% Carboxymethylcellulose: Dissolve the inhibitor in DMSO first, then dilute with the carboxymethylcellulose solution.[4]
Xenograft Tumor Model Protocol
The following workflow outlines the key steps in a typical xenograft study.
Caption: A typical experimental workflow for an EGFR inhibitor xenograft study.
Detailed Steps:
-
Cell Culture: Culture human cancer cells (e.g., A549, PC9, H1975) in appropriate media and conditions.
-
Animal Acclimatization: House athymic nude mice (6-8 weeks old) in a pathogen-free environment for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cells and resuspend them in a sterile solution, often a 1:1 mixture of PBS and Matrigel.
-
Inject approximately 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[3]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[3]
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the EGFR inhibitor or vehicle control via oral gavage according to the chosen dosing schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe mice for any signs of toxicity, such as weight loss, ruffled fur, or changes in behavior.[6]
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant toxicity.
-
Excise tumors for downstream analysis, such as Western blotting for target engagement (e.g., phospho-EGFR) or immunohistochemistry.
-
Rationale for Dosing Schedules
The choice between daily and intermittent (e.g., weekly) dosing depends on the pharmacokinetic and pharmacodynamic (PK/PD) properties of the inhibitor and the experimental goals.
-
Daily Dosing: Aims to maintain a constant plasma concentration of the drug above a therapeutic threshold. This is often used for inhibitors with shorter half-lives.
-
Intermittent High-Dose Dosing: Can sometimes achieve greater tumor inhibition and may delay the onset of resistance.[6] This approach is beneficial for inhibitors with longer half-lives, as a high initial dose can lead to sustained target inhibition.
Potential In Vivo Toxicities
Close monitoring for signs of toxicity is crucial in any in vivo study. Common toxicities associated with EGFR inhibitors in mice include:
-
Weight Loss: A common indicator of general toxicity.
-
Diarrhea: A known side effect of EGFR inhibition.[6]
-
Skin Rash: Can occur, though it may be less apparent in mice than in humans.[6]
It is essential to establish a humane endpoint based on the percentage of body weight loss and other clinical signs of distress in accordance with institutional animal care and use committee (IACUC) guidelines.
This document is intended as a guide and should be adapted to specific experimental needs and institutional regulations.
References
- 1. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing EGFR Inhibitor-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies is a significant clinical challenge in the treatment of cancers such as non-small cell lung cancer (NSCLC). Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies. In vitro models of acquired resistance, such as drug-resistant cell lines, are invaluable tools for these investigations. This document provides a detailed protocol for generating and characterizing cell lines with acquired resistance to a novel EGFR inhibitor, referred to herein as EGFR-IN-16. The methodologies described are based on established principles for developing resistance to other known EGFR tyrosine kinase inhibitors (TKIs).
Acquired resistance to EGFR inhibitors can arise from various molecular alterations. These include secondary mutations in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation, which hinders the binding of first and second-generation TKIs.[1][2] Other mechanisms involve the amplification of alternative receptor tyrosine kinases, such as MET, leading to the activation of bypass signaling pathways that circumvent EGFR blockade.[3][4] Furthermore, downstream signaling components of the EGFR pathway, including the PI3K/Akt and MAPK/ERK pathways, can be aberrantly activated, contributing to cell survival and proliferation despite EGFR inhibition.[5]
This application note will guide the user through a stepwise dose-escalation procedure to establish this compound resistant cell lines, followed by protocols for their initial characterization.
Data Presentation
Table 1: Example IC50 Values of EGFR Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Treatment | IC50 (nM) | Fold Resistance | Reference |
| PC-9 | Exon 19 deletion | Gefitinib | 15 | - | [3] |
| PC-9/GR | Exon 19 deletion, T790M | Gefitinib | 3,500 | 233 | [3] |
| H1975 | L858R, T790M | Gefitinib | 4,000 | - | [6] |
| H1975 | L858R, T790M | Osimertinib | 25 | - | [7] |
| H1975-OR | L858R, T790M | Osimertinib | >10,000 | >400 | [7] |
Table 2: Characterization of Parental and this compound Resistant Cell Lines
| Characteristic | Parental Cell Line (e.g., PC-9) | This compound Resistant Cell Line (e.g., PC-9/EGFR-IN-16R) |
| Morphology | Epithelial, cobblestone | Often more mesenchymal, elongated, scattered |
| Proliferation Rate | Baseline doubling time | May be altered (slower or faster) |
| IC50 of this compound | Determined experimentally | Expected to be significantly higher |
| EGFR Phosphorylation | High (in response to EGF) | May be persistently high or altered |
| Akt Phosphorylation | High (in response to EGF) | May be constitutively active |
| ERK Phosphorylation | High (in response to EGF) | May be constitutively active |
| EGFR T790M Mutation | Absent | May be present |
| MET Amplification | Absent | May be present |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines via Stepwise Dose Escalation
This protocol describes the generation of resistant cell lines by gradually increasing the concentration of this compound in the cell culture medium. This method mimics the clinical scenario of acquired resistance under continuous drug pressure.[3]
Materials:
-
Parental cancer cell line known to be sensitive to EGFR inhibitors (e.g., PC-9, HCC827 for NSCLC).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (stock solution in DMSO).
-
Cell culture flasks, plates, and other standard laboratory equipment.
-
Hemocytometer or automated cell counter.
-
Cryopreservation medium.
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
-
Initiate the Dose Escalation:
-
Start by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%). This is typically a sub-lethal dose that allows for the selection of resistant clones.[7]
-
Culture the cells in this medium, changing the medium with fresh this compound every 2-3 days.
-
Monitor the cells for signs of recovery (i.e., restored proliferation and normal morphology).
-
-
Gradually Increase the Drug Concentration:
-
Once the cells are proliferating steadily at the initial concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose increase. The time required for cells to adapt to each new concentration can vary from a few weeks to several months.
-
If significant cell death occurs after a dose increase, maintain the cells at the previous concentration until they have fully recovered.
-
-
Establishment of a Resistant Population:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
The resulting cell population is considered resistant.
-
-
Cryopreservation:
-
It is crucial to cryopreserve cell stocks at various stages of the resistance development process. This allows for future experiments and serves as a backup.
-
Protocol 2: Characterization of Resistant Cell Lines - Cell Viability Assay
This protocol is used to determine the shift in IC50 and confirm the resistant phenotype.
Materials:
-
Parental and this compound resistant cell lines.
-
96-well plates.
-
This compound.
-
Cell viability reagent (e.g., MTT, PrestoBlue).
-
Plate reader.
Procedure:
-
Seed both parental and resistant cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values for both cell lines and determine the fold resistance (IC50 of resistant cells / IC50 of parental cells).
Protocol 3: Characterization of Resistant Cell Lines - Western Blot Analysis
This protocol is used to investigate changes in key signaling pathways.
Materials:
-
Parental and this compound resistant cell lines.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-MET).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the parental and resistant cells to extract total protein.
-
Quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation between the parental and resistant cell lines.
Mandatory Visualizations
Caption: Experimental workflow for developing and characterizing this compound resistant cell lines.
Caption: EGFR signaling pathway and mechanisms of resistance to EGFR inhibitors.
Caption: Logical relationships in the development and circumvention of EGFR inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing EGFR Inhibitor-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of acquired resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies is a significant clinical challenge in the treatment of cancers such as non-small cell lung cancer (NSCLC). Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and combination therapies. In vitro models of acquired resistance, such as drug-resistant cell lines, are invaluable tools for these investigations. This document provides a detailed protocol for generating and characterizing cell lines with acquired resistance to a novel EGFR inhibitor, referred to herein as EGFR-IN-16. The methodologies described are based on established principles for developing resistance to other known EGFR tyrosine kinase inhibitors (TKIs).
Acquired resistance to EGFR inhibitors can arise from various molecular alterations. These include secondary mutations in the EGFR kinase domain, most notably the T790M "gatekeeper" mutation, which hinders the binding of first and second-generation TKIs.[1][2] Other mechanisms involve the amplification of alternative receptor tyrosine kinases, such as MET, leading to the activation of bypass signaling pathways that circumvent EGFR blockade.[3][4] Furthermore, downstream signaling components of the EGFR pathway, including the PI3K/Akt and MAPK/ERK pathways, can be aberrantly activated, contributing to cell survival and proliferation despite EGFR inhibition.[5]
This application note will guide the user through a stepwise dose-escalation procedure to establish this compound resistant cell lines, followed by protocols for their initial characterization.
Data Presentation
Table 1: Example IC50 Values of EGFR Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Treatment | IC50 (nM) | Fold Resistance | Reference |
| PC-9 | Exon 19 deletion | Gefitinib | 15 | - | [3] |
| PC-9/GR | Exon 19 deletion, T790M | Gefitinib | 3,500 | 233 | [3] |
| H1975 | L858R, T790M | Gefitinib | 4,000 | - | [6] |
| H1975 | L858R, T790M | Osimertinib | 25 | - | [7] |
| H1975-OR | L858R, T790M | Osimertinib | >10,000 | >400 | [7] |
Table 2: Characterization of Parental and this compound Resistant Cell Lines
| Characteristic | Parental Cell Line (e.g., PC-9) | This compound Resistant Cell Line (e.g., PC-9/EGFR-IN-16R) |
| Morphology | Epithelial, cobblestone | Often more mesenchymal, elongated, scattered |
| Proliferation Rate | Baseline doubling time | May be altered (slower or faster) |
| IC50 of this compound | Determined experimentally | Expected to be significantly higher |
| EGFR Phosphorylation | High (in response to EGF) | May be persistently high or altered |
| Akt Phosphorylation | High (in response to EGF) | May be constitutively active |
| ERK Phosphorylation | High (in response to EGF) | May be constitutively active |
| EGFR T790M Mutation | Absent | May be present |
| MET Amplification | Absent | May be present |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines via Stepwise Dose Escalation
This protocol describes the generation of resistant cell lines by gradually increasing the concentration of this compound in the cell culture medium. This method mimics the clinical scenario of acquired resistance under continuous drug pressure.[3]
Materials:
-
Parental cancer cell line known to be sensitive to EGFR inhibitors (e.g., PC-9, HCC827 for NSCLC).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound (stock solution in DMSO).
-
Cell culture flasks, plates, and other standard laboratory equipment.
-
Hemocytometer or automated cell counter.
-
Cryopreservation medium.
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
-
Initiate the Dose Escalation:
-
Start by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%). This is typically a sub-lethal dose that allows for the selection of resistant clones.[7]
-
Culture the cells in this medium, changing the medium with fresh this compound every 2-3 days.
-
Monitor the cells for signs of recovery (i.e., restored proliferation and normal morphology).
-
-
Gradually Increase the Drug Concentration:
-
Once the cells are proliferating steadily at the initial concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat this process of gradual dose increase. The time required for cells to adapt to each new concentration can vary from a few weeks to several months.
-
If significant cell death occurs after a dose increase, maintain the cells at the previous concentration until they have fully recovered.
-
-
Establishment of a Resistant Population:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
The resulting cell population is considered resistant.
-
-
Cryopreservation:
-
It is crucial to cryopreserve cell stocks at various stages of the resistance development process. This allows for future experiments and serves as a backup.
-
Protocol 2: Characterization of Resistant Cell Lines - Cell Viability Assay
This protocol is used to determine the shift in IC50 and confirm the resistant phenotype.
Materials:
-
Parental and this compound resistant cell lines.
-
96-well plates.
-
This compound.
-
Cell viability reagent (e.g., MTT, PrestoBlue).
-
Plate reader.
Procedure:
-
Seed both parental and resistant cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values for both cell lines and determine the fold resistance (IC50 of resistant cells / IC50 of parental cells).
Protocol 3: Characterization of Resistant Cell Lines - Western Blot Analysis
This protocol is used to investigate changes in key signaling pathways.
Materials:
-
Parental and this compound resistant cell lines.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-MET).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the parental and resistant cells to extract total protein.
-
Quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation between the parental and resistant cell lines.
Mandatory Visualizations
Caption: Experimental workflow for developing and characterizing this compound resistant cell lines.
Caption: EGFR signaling pathway and mechanisms of resistance to EGFR inhibitors.
Caption: Logical relationships in the development and circumvention of EGFR inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of EGFR Signaling in EGFR-IN-16 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of the EGFR inhibitor, EGFR-IN-16, on the epidermal growth factor receptor (EGFR) signaling pathway in cultured cells. This document includes a comprehensive experimental workflow, protocols for sample preparation, protein quantification, electrophoresis, immunoblotting, and data analysis. Additionally, it features a representation of the EGFR signaling pathway and summarizes expected quantitative outcomes.
Introduction
The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that play crucial roles in cell proliferation, survival, differentiation, and migration.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This compound is a potent and selective inhibitor of EGFR. To assess its efficacy and mechanism of action, Western blotting is a fundamental technique used to measure the levels of total EGFR and its phosphorylated forms, as well as the activation state of key downstream signaling proteins.
EGFR Signaling Pathway
The EGFR signaling network is complex, with two major downstream pathways being the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][3][4] Activation of these pathways ultimately leads to the regulation of gene expression and cellular responses. The following diagram illustrates the core components of the EGFR signaling cascade.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot analysis of this compound treated cells.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A431 cells, which exhibit high levels of EGFR expression, are a suitable model.
-
Culture Conditions: Culture A431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in DMEM without FBS to reduce basal EGFR activation.
-
This compound Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
EGF Stimulation: To assess the inhibitory effect of this compound on ligand-induced phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes prior to cell lysis.
Sample Preparation: Cell Lysis
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare protein samples for electrophoresis by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90-120 minutes or using a semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The following tables summarize the recommended antibodies and provide an example of expected quantitative data from a Western blot experiment investigating the effect of an EGFR inhibitor. The quantitative values are presented as relative band intensities normalized to a loading control (e.g., β-actin or GAPDH) and then expressed as a fold change relative to the untreated control.
Table 1: Recommended Primary Antibodies and Dilutions
| Target Protein | Host Species | Supplier | Catalog Number | Recommended Dilution |
| Phospho-EGFR (Tyr1068) | Rabbit | Cell Signaling Technology | #3777 | 1:1000 |
| Total EGFR | Rabbit | Cell Signaling Technology | #4267 | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | Cell Signaling Technology | #4060 | 1:1000 |
| Total Akt | Rabbit | Cell Signaling Technology | #9272 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | Cell Signaling Technology | #4370 | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling Technology | #9102 | 1:1000 |
| β-Actin | Mouse | Cell Signaling Technology | #3700 | 1:1000 |
Table 2: Example of Quantitative Analysis of EGFR Phosphorylation Inhibition
Data presented is hypothetical and representative of expected results based on studies with similar EGFR inhibitors like gefitinib.[5][6]
| Treatment | Concentration (nM) | Relative p-EGFR (Tyr1068) Intensity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 |
| This compound | 10 | 0.65 |
| This compound | 50 | 0.32 |
| This compound | 100 | 0.15 |
| This compound | 500 | 0.05 |
Table 3: Example of Quantitative Analysis of Downstream Signaling Inhibition
Data presented is hypothetical and representative of expected results based on studies with similar EGFR inhibitors.[5][7][8]
| Treatment | Concentration (nM) | Relative p-Akt (Ser473) Intensity (Fold Change vs. Control) | Relative p-ERK1/2 (Thr202/Tyr204) Intensity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.78 | 0.85 |
| This compound | 50 | 0.45 | 0.55 |
| This compound | 100 | 0.21 | 0.28 |
| This compound | 500 | 0.08 | 0.12 |
Data Analysis
-
Capture the chemiluminescent image using an appropriate imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane.
-
For phosphorylation studies, it is often informative to also normalize the phosphorylated protein signal to the total protein signal.
-
Express the results as a fold change relative to the untreated or vehicle-treated control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S stain. Optimize transfer time and voltage. |
| Insufficient antibody concentration | Titrate primary and secondary antibody concentrations. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Use fresh protease and phosphatase inhibitors in the lysis buffer. Keep samples on ice. |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of EGFR attenuates EGF-induced activation of retinal pigment epithelium cell via EGFR/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of EGFR Signaling in EGFR-IN-16 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of the EGFR inhibitor, EGFR-IN-16, on the epidermal growth factor receptor (EGFR) signaling pathway in cultured cells. This document includes a comprehensive experimental workflow, protocols for sample preparation, protein quantification, electrophoresis, immunoblotting, and data analysis. Additionally, it features a representation of the EGFR signaling pathway and summarizes expected quantitative outcomes.
Introduction
The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that play crucial roles in cell proliferation, survival, differentiation, and migration.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This compound is a potent and selective inhibitor of EGFR. To assess its efficacy and mechanism of action, Western blotting is a fundamental technique used to measure the levels of total EGFR and its phosphorylated forms, as well as the activation state of key downstream signaling proteins.
EGFR Signaling Pathway
The EGFR signaling network is complex, with two major downstream pathways being the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][3][4] Activation of these pathways ultimately leads to the regulation of gene expression and cellular responses. The following diagram illustrates the core components of the EGFR signaling cascade.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the Western blot analysis of this compound treated cells.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A431 cells, which exhibit high levels of EGFR expression, are a suitable model.
-
Culture Conditions: Culture A431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in DMEM without FBS to reduce basal EGFR activation.
-
This compound Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
EGF Stimulation: To assess the inhibitory effect of this compound on ligand-induced phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes prior to cell lysis.
Sample Preparation: Cell Lysis
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare protein samples for electrophoresis by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 90-120 minutes or using a semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The following tables summarize the recommended antibodies and provide an example of expected quantitative data from a Western blot experiment investigating the effect of an EGFR inhibitor. The quantitative values are presented as relative band intensities normalized to a loading control (e.g., β-actin or GAPDH) and then expressed as a fold change relative to the untreated control.
Table 1: Recommended Primary Antibodies and Dilutions
| Target Protein | Host Species | Supplier | Catalog Number | Recommended Dilution |
| Phospho-EGFR (Tyr1068) | Rabbit | Cell Signaling Technology | #3777 | 1:1000 |
| Total EGFR | Rabbit | Cell Signaling Technology | #4267 | 1:1000 |
| Phospho-Akt (Ser473) | Rabbit | Cell Signaling Technology | #4060 | 1:1000 |
| Total Akt | Rabbit | Cell Signaling Technology | #9272 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Rabbit | Cell Signaling Technology | #4370 | 1:2000 |
| Total p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling Technology | #9102 | 1:1000 |
| β-Actin | Mouse | Cell Signaling Technology | #3700 | 1:1000 |
Table 2: Example of Quantitative Analysis of EGFR Phosphorylation Inhibition
Data presented is hypothetical and representative of expected results based on studies with similar EGFR inhibitors like gefitinib.[5][6]
| Treatment | Concentration (nM) | Relative p-EGFR (Tyr1068) Intensity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 |
| This compound | 10 | 0.65 |
| This compound | 50 | 0.32 |
| This compound | 100 | 0.15 |
| This compound | 500 | 0.05 |
Table 3: Example of Quantitative Analysis of Downstream Signaling Inhibition
Data presented is hypothetical and representative of expected results based on studies with similar EGFR inhibitors.[5][7][8]
| Treatment | Concentration (nM) | Relative p-Akt (Ser473) Intensity (Fold Change vs. Control) | Relative p-ERK1/2 (Thr202/Tyr204) Intensity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.78 | 0.85 |
| This compound | 50 | 0.45 | 0.55 |
| This compound | 100 | 0.21 | 0.28 |
| This compound | 500 | 0.08 | 0.12 |
Data Analysis
-
Capture the chemiluminescent image using an appropriate imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane.
-
For phosphorylation studies, it is often informative to also normalize the phosphorylated protein signal to the total protein signal.
-
Express the results as a fold change relative to the untreated or vehicle-treated control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S stain. Optimize transfer time and voltage. |
| Insufficient antibody concentration | Titrate primary and secondary antibody concentrations. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Use fresh protease and phosphatase inhibitors in the lysis buffer. Keep samples on ice. |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of EGFR attenuates EGF-induced activation of retinal pigment epithelium cell via EGFR/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing EGFR-IN-16 concentration for cell culture
Welcome to the technical support center for EGFR-IN-16. This resource provides frequently asked questions (FAQs) and troubleshooting guidance to help researchers and scientists optimize their cell culture experiments.
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the phosphorylation and activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3]
Below is a diagram illustrating the simplified EGFR signaling pathway and the point of inhibition by this compound.
References
optimizing EGFR-IN-16 concentration for cell culture
Welcome to the technical support center for EGFR-IN-16. This resource provides frequently asked questions (FAQs) and troubleshooting guidance to help researchers and scientists optimize their cell culture experiments.
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the phosphorylation and activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3]
Below is a diagram illustrating the simplified EGFR signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Investigating Off-Target Effects of EGFR Inhibitors
Disclaimer: Publicly available information on a compound specifically named "EGFR-IN-16" is not available. Therefore, this technical support center uses a hypothetical EGFR inhibitor, designated EGFRi-22 , to illustrate the principles and methodologies for investigating off-target effects. The data and protocols provided are representative examples and should be adapted for specific experimental contexts.
This guide is intended for researchers, scientists, and drug development professionals who are working with EGFR inhibitors and need to characterize their selectivity and potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects refer to the modulation of biological targets other than the intended primary target of a drug. For an EGFR inhibitor like EGFRi-22, this means it may inhibit other kinases or proteins in the cell, leading to unintended biological consequences. These effects can range from minor, inconsequential interactions to significant contributions to cellular phenotype or toxicity.
Q2: Why is it critical to investigate the off-target effects of EGFRi-22?
A2: Investigating off-target effects is crucial for several reasons:
-
Safety and Toxicity: Off-target interactions are a common cause of adverse drug reactions and toxicity. Identifying these interactions early in development can prevent pursuing a compound with an unfavorable safety profile.
-
Mechanism of Action: The observed cellular phenotype may be a result of a combination of on-target and off-target activities. A thorough understanding of the complete target profile is necessary to accurately interpret experimental results and define the true mechanism of action.
-
Therapeutic Potential: In some cases, an off-target effect may be beneficial and could represent a new therapeutic opportunity for the compound (polypharmacology).
-
Drug Resistance: Off-target activity can sometimes contribute to the development of drug resistance by activating compensatory signaling pathways.
Q3: What are the common methods to identify the off-target profile of EGFRi-22?
A3: A multi-pronged approach is typically used to build a comprehensive off-target profile:
-
In Vitro Kinome Profiling: Large-scale screening of the inhibitor against a panel of hundreds of purified kinases to determine its inhibitory activity (e.g., IC50 or Ki values) across the human kinome.
-
Cell-Based Target Engagement Assays: Techniques like NanoBRET™ or cellular thermal shift assays (CETSA) can confirm that the inhibitor binds to potential off-targets in a cellular context.
-
Phosphoproteomics: Mass spectrometry-based analysis of changes in protein phosphorylation in cells treated with the inhibitor can provide an unbiased view of the signaling pathways affected, pointing towards both on-target and off-target kinase activity.
-
Chemical Proteomics: Affinity chromatography-based methods, such as Kinobeads, can be used to pull down the protein targets of an inhibitor from cell lysates for identification by mass spectrometry.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity at Concentrations Effective for EGFR Inhibition
| Question | Possible Cause & Troubleshooting Steps |
| Is the observed toxicity related to off-target effects? | 1. Review Kinome Scan Data: Check your in vitro kinase profiling data for potent inhibition of kinases known to be essential for cell viability (e.g., cell cycle kinases like CDK1/2, or survival kinases like AKT).2. Perform a Rescue Experiment: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by activating a downstream component of that pathway.3. Compare with Other EGFR Inhibitors: Test other EGFR inhibitors with different off-target profiles. If the toxicity is unique to EGFRi-22, it is more likely to be due to an off-target effect. |
| Could the toxicity be due to non-kinase off-targets? | 1. Consider Chemical Proteomics: Use techniques like Kinobeads to identify non-kinase binding partners.2. Evaluate Compound Properties: Assess the potential for non-specific effects due to poor solubility, chemical reactivity, or mitochondrial toxicity. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
| Question | Possible Cause & Troubleshooting Steps |
| Why is EGFRi-22 less potent in cells than in biochemical assays? | 1. Cellular Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Use cell permeability assays or efflux pump inhibitors to investigate this.2. High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are much higher (mM range). This can reduce the apparent potency of ATP-competitive inhibitors. Consider performing biochemical assays at higher ATP concentrations.3. Plasma Protein Binding: If working in the presence of serum, the compound may bind to plasma proteins, reducing its free concentration available to interact with the target. |
| Why does the cellular phenotype not correlate with EGFR inhibition? | 1. Dominant Off-Target Effect: An off-target kinase may be more potently inhibited in the cellular environment and drive the observed phenotype. Use a cell-based target engagement assay to compare the cellular IC50 for EGFR and key off-targets.2. Pathway Crosstalk: Inhibition of EGFR may lead to the activation of compensatory signaling pathways that mask the expected phenotype. Perform phospho-protein profiling to identify such changes. |
Quantitative Data Presentation
The following table presents a hypothetical off-target profile for EGFRi-22, as might be obtained from a commercial kinome profiling service.
| Target Kinase | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / EGFR IC50) | Potential Implication |
| EGFR (WT) | - | 5 | - | On-Target |
| EGFR (L858R) | - | 1 | - | On-Target |
| EGFR (T790M) | - | 10 | - | On-Target |
| - | SRC | 50 | 10 | Inhibition of a key signaling node involved in proliferation and migration. |
| - | AURKA | 150 | 30 | Potential for cell cycle effects (mitotic arrest). |
| - | DDR1 | 300 | 60 | May impact cell adhesion and matrix remodeling. |
| - | FAK (PTK2) | >1000 | >200 | Considered a weak off-target. |
| - | CDK2 | >5000 | >1000 | Highly selective against this cell cycle kinase. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of EGFRi-22 against a broad panel of human kinases.
Methodology:
-
Select a Kinase Panel: Choose a commercial service that offers a comprehensive kinase panel (e.g., Eurofins DiscoverX, Reaction Biology). A panel of >400 kinases is recommended for a thorough initial screen.
-
Compound Preparation: Prepare a stock solution of EGFRi-22 in 100% DMSO at a high concentration (e.g., 10 mM).
-
Assay Conditions: The service provider will typically perform the assays at a single high concentration of the inhibitor (e.g., 1 µM) for initial screening. The assays are usually run at an ATP concentration close to the Km for each kinase.
-
Data Analysis: The primary screening data is reported as "% Inhibition" at the tested concentration. For kinases showing significant inhibition (e.g., >50%), a dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value.
-
Selectivity Analysis: Calculate the selectivity of EGFRi-22 by comparing the IC50 for EGFR to the IC50 for each off-target kinase.
Protocol 2: Cell-Based Target Engagement using NanoBRET™
Objective: To confirm that EGFRi-22 binds to EGFR and potential off-targets in living cells and to determine the cellular IC50.
Methodology:
-
Cell Line Preparation: Use a cell line that expresses the target kinase (EGFR and potential off-targets like SRC) fused to a NanoLuc® luciferase. If not available, transiently transfect cells with plasmids encoding the kinase-NanoLuc® fusion protein.
-
Assay Setup:
-
Seed the cells in a 96-well plate.
-
Add the NanoBRET™ tracer, a fluorescently labeled ATP-competitive ligand that binds to the kinase.
-
Add EGFRi-22 at various concentrations.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to generate luminescence.
-
If the tracer is bound to the kinase-NanoLuc® fusion, the energy from the luciferase will be transferred to the tracer, resulting in a fluorescent signal (BRET).
-
If EGFRi-22 displaces the tracer, the BRET signal will be reduced.
-
Measure the luminescence and fluorescence signals using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (fluorescence/luminescence).
-
Plot the BRET ratio against the concentration of EGFRi-22 and fit the data to a dose-response curve to determine the cellular IC50.
-
Visualizations
Experimental Workflow for Off-Target Investigation
Caption: Workflow for identifying and validating off-target effects of a kinase inhibitor.
Simplified EGFR Signaling Pathway and Potential Off-Target Interference
Caption: EGFR signaling and potential off-target (SRC) modulation by EGFRi-22.
Troubleshooting Logic for Unexpected Cellular Effects
Technical Support Center: Investigating Off-Target Effects of EGFR Inhibitors
Disclaimer: Publicly available information on a compound specifically named "EGFR-IN-16" is not available. Therefore, this technical support center uses a hypothetical EGFR inhibitor, designated EGFRi-22 , to illustrate the principles and methodologies for investigating off-target effects. The data and protocols provided are representative examples and should be adapted for specific experimental contexts.
This guide is intended for researchers, scientists, and drug development professionals who are working with EGFR inhibitors and need to characterize their selectivity and potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects refer to the modulation of biological targets other than the intended primary target of a drug. For an EGFR inhibitor like EGFRi-22, this means it may inhibit other kinases or proteins in the cell, leading to unintended biological consequences. These effects can range from minor, inconsequential interactions to significant contributions to cellular phenotype or toxicity.
Q2: Why is it critical to investigate the off-target effects of EGFRi-22?
A2: Investigating off-target effects is crucial for several reasons:
-
Safety and Toxicity: Off-target interactions are a common cause of adverse drug reactions and toxicity. Identifying these interactions early in development can prevent pursuing a compound with an unfavorable safety profile.
-
Mechanism of Action: The observed cellular phenotype may be a result of a combination of on-target and off-target activities. A thorough understanding of the complete target profile is necessary to accurately interpret experimental results and define the true mechanism of action.
-
Therapeutic Potential: In some cases, an off-target effect may be beneficial and could represent a new therapeutic opportunity for the compound (polypharmacology).
-
Drug Resistance: Off-target activity can sometimes contribute to the development of drug resistance by activating compensatory signaling pathways.
Q3: What are the common methods to identify the off-target profile of EGFRi-22?
A3: A multi-pronged approach is typically used to build a comprehensive off-target profile:
-
In Vitro Kinome Profiling: Large-scale screening of the inhibitor against a panel of hundreds of purified kinases to determine its inhibitory activity (e.g., IC50 or Ki values) across the human kinome.
-
Cell-Based Target Engagement Assays: Techniques like NanoBRET™ or cellular thermal shift assays (CETSA) can confirm that the inhibitor binds to potential off-targets in a cellular context.
-
Phosphoproteomics: Mass spectrometry-based analysis of changes in protein phosphorylation in cells treated with the inhibitor can provide an unbiased view of the signaling pathways affected, pointing towards both on-target and off-target kinase activity.
-
Chemical Proteomics: Affinity chromatography-based methods, such as Kinobeads, can be used to pull down the protein targets of an inhibitor from cell lysates for identification by mass spectrometry.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity at Concentrations Effective for EGFR Inhibition
| Question | Possible Cause & Troubleshooting Steps |
| Is the observed toxicity related to off-target effects? | 1. Review Kinome Scan Data: Check your in vitro kinase profiling data for potent inhibition of kinases known to be essential for cell viability (e.g., cell cycle kinases like CDK1/2, or survival kinases like AKT).2. Perform a Rescue Experiment: If a specific off-target is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by activating a downstream component of that pathway.3. Compare with Other EGFR Inhibitors: Test other EGFR inhibitors with different off-target profiles. If the toxicity is unique to EGFRi-22, it is more likely to be due to an off-target effect. |
| Could the toxicity be due to non-kinase off-targets? | 1. Consider Chemical Proteomics: Use techniques like Kinobeads to identify non-kinase binding partners.2. Evaluate Compound Properties: Assess the potential for non-specific effects due to poor solubility, chemical reactivity, or mitochondrial toxicity. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
| Question | Possible Cause & Troubleshooting Steps |
| Why is EGFRi-22 less potent in cells than in biochemical assays? | 1. Cellular Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). Use cell permeability assays or efflux pump inhibitors to investigate this.2. High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are much higher (mM range). This can reduce the apparent potency of ATP-competitive inhibitors. Consider performing biochemical assays at higher ATP concentrations.3. Plasma Protein Binding: If working in the presence of serum, the compound may bind to plasma proteins, reducing its free concentration available to interact with the target. |
| Why does the cellular phenotype not correlate with EGFR inhibition? | 1. Dominant Off-Target Effect: An off-target kinase may be more potently inhibited in the cellular environment and drive the observed phenotype. Use a cell-based target engagement assay to compare the cellular IC50 for EGFR and key off-targets.2. Pathway Crosstalk: Inhibition of EGFR may lead to the activation of compensatory signaling pathways that mask the expected phenotype. Perform phospho-protein profiling to identify such changes. |
Quantitative Data Presentation
The following table presents a hypothetical off-target profile for EGFRi-22, as might be obtained from a commercial kinome profiling service.
| Target Kinase | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / EGFR IC50) | Potential Implication |
| EGFR (WT) | - | 5 | - | On-Target |
| EGFR (L858R) | - | 1 | - | On-Target |
| EGFR (T790M) | - | 10 | - | On-Target |
| - | SRC | 50 | 10 | Inhibition of a key signaling node involved in proliferation and migration. |
| - | AURKA | 150 | 30 | Potential for cell cycle effects (mitotic arrest). |
| - | DDR1 | 300 | 60 | May impact cell adhesion and matrix remodeling. |
| - | FAK (PTK2) | >1000 | >200 | Considered a weak off-target. |
| - | CDK2 | >5000 | >1000 | Highly selective against this cell cycle kinase. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of EGFRi-22 against a broad panel of human kinases.
Methodology:
-
Select a Kinase Panel: Choose a commercial service that offers a comprehensive kinase panel (e.g., Eurofins DiscoverX, Reaction Biology). A panel of >400 kinases is recommended for a thorough initial screen.
-
Compound Preparation: Prepare a stock solution of EGFRi-22 in 100% DMSO at a high concentration (e.g., 10 mM).
-
Assay Conditions: The service provider will typically perform the assays at a single high concentration of the inhibitor (e.g., 1 µM) for initial screening. The assays are usually run at an ATP concentration close to the Km for each kinase.
-
Data Analysis: The primary screening data is reported as "% Inhibition" at the tested concentration. For kinases showing significant inhibition (e.g., >50%), a dose-response curve is generated by testing a range of inhibitor concentrations to determine the IC50 value.
-
Selectivity Analysis: Calculate the selectivity of EGFRi-22 by comparing the IC50 for EGFR to the IC50 for each off-target kinase.
Protocol 2: Cell-Based Target Engagement using NanoBRET™
Objective: To confirm that EGFRi-22 binds to EGFR and potential off-targets in living cells and to determine the cellular IC50.
Methodology:
-
Cell Line Preparation: Use a cell line that expresses the target kinase (EGFR and potential off-targets like SRC) fused to a NanoLuc® luciferase. If not available, transiently transfect cells with plasmids encoding the kinase-NanoLuc® fusion protein.
-
Assay Setup:
-
Seed the cells in a 96-well plate.
-
Add the NanoBRET™ tracer, a fluorescently labeled ATP-competitive ligand that binds to the kinase.
-
Add EGFRi-22 at various concentrations.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate to generate luminescence.
-
If the tracer is bound to the kinase-NanoLuc® fusion, the energy from the luciferase will be transferred to the tracer, resulting in a fluorescent signal (BRET).
-
If EGFRi-22 displaces the tracer, the BRET signal will be reduced.
-
Measure the luminescence and fluorescence signals using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (fluorescence/luminescence).
-
Plot the BRET ratio against the concentration of EGFRi-22 and fit the data to a dose-response curve to determine the cellular IC50.
-
Visualizations
Experimental Workflow for Off-Target Investigation
Caption: Workflow for identifying and validating off-target effects of a kinase inhibitor.
Simplified EGFR Signaling Pathway and Potential Off-Target Interference
Caption: EGFR signaling and potential off-target (SRC) modulation by EGFRi-22.
Troubleshooting Logic for Unexpected Cellular Effects
Technical Support Center: Overcoming Resistance to Third-Generation EGFR Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating resistance to third-generation epidermal growth factor receptor (EGFR) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. While the fictitious inhibitor "EGFR-IN-16" was specified, this guide focuses on the well-characterized third-generation inhibitor, osimertinib (B560133), and its associated resistance mechanisms, providing a clinically relevant and data-supported framework for your research.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line is showing reduced sensitivity to osimertinib over time. How can I confirm the development of acquired resistance?
A1: The development of acquired resistance is a common observation. To confirm this, you should first perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of osimertinib in your cell line compared to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates reduced sensitivity. We recommend establishing a resistant cell line by continuous exposure to escalating doses of the inhibitor.[1][2][3][4][5]
Q2: What are the most common mechanisms of resistance to third-generation EGFR inhibitors like osimertinib?
A2: Resistance mechanisms are broadly categorized as EGFR-dependent (on-target) or EGFR-independent (off-target).[6][7][8][9]
-
EGFR-Dependent: The most prevalent on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, most commonly the C797S mutation.[6][8] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib.[8]
-
EGFR-Independent: These "bypass" pathways activate downstream signaling independently of EGFR. The most common is the amplification of the MET oncogene.[9][10] Other mechanisms include amplification of HER2, activation of the RAS-MAPK or PI3K-AKT pathways, and histologic transformation to small cell lung cancer.[9][10]
Q3: We have identified a C797S mutation in our resistant cell line. Does the genomic context of this mutation matter?
A3: Yes, the allelic context of the C797S mutation relative to the T790M mutation (the resistance mutation to first- and second-generation inhibitors that osimertinib is designed to overcome) is critical for determining subsequent treatment strategies.[11][12]
-
trans configuration: If C797S and T790M are on different alleles, the cells may be sensitive to a combination of first- and third-generation EGFR inhibitors.[11][12][13]
-
cis configuration: If C797S and T790M are on the same allele, the cells are typically resistant to all currently approved EGFR inhibitors, alone or in combination.[11][12]
Q4: What are the current strategies being investigated to overcome C797S-mediated resistance?
A4: Several strategies are in preclinical and clinical development:
-
Fourth-Generation EGFR Inhibitors: These are novel inhibitors designed to be effective against EGFR triple-mutant (activating mutation + T790M + C797S) cancers.[14][15][16] These can be either covalent or non-covalent (allosteric) inhibitors.[17][18]
-
Combination Therapies: For EGFR-independent resistance, combining EGFR inhibitors with inhibitors of the activated bypass pathway (e.g., MET inhibitors like savolitinib (B612288) or capmatinib) is a promising approach.[19][20][21][22][23]
Troubleshooting Guides
Problem 1: Inconsistent Cell Viability Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates. | Uneven cell seeding, edge effects in the plate, or inconsistent drug dilution. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Prepare a fresh serial dilution of the inhibitor for each experiment. |
| IC50 values are not reproducible. | Changes in cell passage number, leading to altered sensitivity. Contamination. | Use cells within a consistent, low passage number range. Regularly test for mycoplasma contamination. |
| No clear dose-response curve. | The inhibitor concentration range is not appropriate for the cell line's sensitivity. | Widen the range of inhibitor concentrations tested, for example, from 0.001 µM to 10 µM.[2] |
Problem 2: Difficulty in Detecting the EGFR C797S Mutation
| Symptom | Possible Cause | Suggested Solution |
| Sanger sequencing of bulk gDNA does not show the C797S mutation, but the cells are highly resistant. | The mutation may be present in a subclone and thus below the limit of detection for Sanger sequencing. | Use a more sensitive method like droplet digital PCR (ddPCR) or next-generation sequencing (NGS) to detect low-frequency mutations.[24][25][26][27][28] |
| Ambiguous results for cis vs. trans configuration of T790M and C797S. | Standard short-read sequencing may not be able to phase these two mutations. | Utilize specialized ddPCR probes designed to distinguish between cis and trans configurations or perform long-read sequencing.[25] |
Problem 3: Unexpected Western Blot Results for Signaling Pathways
| Symptom | Possible Cause | Suggested Solution |
| Phospho-EGFR levels are still high despite treatment with a high concentration of osimertinib in a confirmed resistant cell line. | This is expected if the resistance mechanism is the C797S mutation, which prevents drug binding. | Confirm the presence of the C797S mutation. This observation validates the on-target resistance mechanism. |
| Phospho-EGFR is inhibited, but downstream signaling (p-AKT, p-ERK) remains active. | This suggests an EGFR-independent bypass pathway is activated. | Perform a broader analysis of receptor tyrosine kinases (e.g., MET, HER2) and downstream signaling nodes to identify the active bypass track. |
| Inconsistent phosphorylation levels of signaling proteins. | Cell stimulation and lysis conditions are not optimal. | Ensure consistent serum starvation before stimulation with EGF. Use fresh lysis buffer containing phosphatase and protease inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Efficacy (IC50, nM) of Fourth-Generation EGFR Inhibitors Against C797S Mutants
| Compound | EGFR (del19/T790M/C797S) | EGFR (L858R/T790M/C797S) | Wild-Type EGFR | Reference |
| TQB3804 | 0.46 | 0.13 | 1.07 | [14] |
| Compound 32 | 3.38 | Not Reported | Not Reported | [14] |
| Compound 33 | 4.84 | Not Reported | Not Reported | [14] |
| Compound 26 | Not Reported | 242 | 29 | [14] |
| Compound 27 | Not Reported | 137 | Not Reported | [14] |
| EAI045 | Not Reported | 2100 | Not Reported | [14] |
| Compound 74 | <1 | <1 | Not Reported | [16] |
Table 2: Preclinical Efficacy of Combination Therapy in MET-Amplified, Osimertinib-Resistant Models
| Combination Therapy | Cell Line Model | Observed Effect | Reference |
| Osimertinib + Savolitinib | EGFR-mutant, MET-amplified NSCLC | Synergistic inhibition of cell proliferation and tumor growth. | [21] |
| Osimertinib + Capmatinib | EGFR-mutant, MET-amplified NSCLC | Overcomes MET-mediated osimertinib resistance. | [23] |
| Osimertinib + Crizotinib | EGFR-mutant, MET-amplified NSCLC | Synergistic anti-tumor activity. | [23] |
| Gefitinib + Tepotinib | EGFR-mutant, MET-amplified NSCLC | High response rate and prolonged progression-free survival in patients who acquired resistance to first-line osimertinib. | [19][22] |
Signaling Pathways and Experimental Workflows
References
- 1. Derivation of osimertinib resistant cell lines [bio-protocol.org]
- 2. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 3. researchgate.net [researchgate.net]
- 4. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The allelic context of the C797S mutation acquired upon treatment with third generation EGFR inhibitors impacts sensitivity to subsequent treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lung Adenocarcinoma Harboring EGFR T790M and In Trans C797S Responds to Combination Therapy of First- and Third-Generation EGFR TKIs and Shifts Allelic Configuration at Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. scispace.com [scispace.com]
- 19. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 20. COMPOSIT study: evaluating osimertinib combination with targeted therapies in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medindia.net [medindia.net]
- 22. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. memoinoncology.com [memoinoncology.com]
- 25. researchgate.net [researchgate.net]
- 26. oncotarget.com [oncotarget.com]
- 27. EGFR C797S, EGFR T790M and EGFR sensitizing mutations in non-small cell lung cancer revealed by six-color crystal digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to Third-Generation EGFR Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating resistance to third-generation epidermal growth factor receptor (EGFR) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. While the fictitious inhibitor "EGFR-IN-16" was specified, this guide focuses on the well-characterized third-generation inhibitor, osimertinib, and its associated resistance mechanisms, providing a clinically relevant and data-supported framework for your research.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line is showing reduced sensitivity to osimertinib over time. How can I confirm the development of acquired resistance?
A1: The development of acquired resistance is a common observation. To confirm this, you should first perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of osimertinib in your cell line compared to the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates reduced sensitivity. We recommend establishing a resistant cell line by continuous exposure to escalating doses of the inhibitor.[1][2][3][4][5]
Q2: What are the most common mechanisms of resistance to third-generation EGFR inhibitors like osimertinib?
A2: Resistance mechanisms are broadly categorized as EGFR-dependent (on-target) or EGFR-independent (off-target).[6][7][8][9]
-
EGFR-Dependent: The most prevalent on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR kinase domain, most commonly the C797S mutation.[6][8] This mutation prevents the covalent binding of irreversible inhibitors like osimertinib.[8]
-
EGFR-Independent: These "bypass" pathways activate downstream signaling independently of EGFR. The most common is the amplification of the MET oncogene.[9][10] Other mechanisms include amplification of HER2, activation of the RAS-MAPK or PI3K-AKT pathways, and histologic transformation to small cell lung cancer.[9][10]
Q3: We have identified a C797S mutation in our resistant cell line. Does the genomic context of this mutation matter?
A3: Yes, the allelic context of the C797S mutation relative to the T790M mutation (the resistance mutation to first- and second-generation inhibitors that osimertinib is designed to overcome) is critical for determining subsequent treatment strategies.[11][12]
-
trans configuration: If C797S and T790M are on different alleles, the cells may be sensitive to a combination of first- and third-generation EGFR inhibitors.[11][12][13]
-
cis configuration: If C797S and T790M are on the same allele, the cells are typically resistant to all currently approved EGFR inhibitors, alone or in combination.[11][12]
Q4: What are the current strategies being investigated to overcome C797S-mediated resistance?
A4: Several strategies are in preclinical and clinical development:
-
Fourth-Generation EGFR Inhibitors: These are novel inhibitors designed to be effective against EGFR triple-mutant (activating mutation + T790M + C797S) cancers.[14][15][16] These can be either covalent or non-covalent (allosteric) inhibitors.[17][18]
-
Combination Therapies: For EGFR-independent resistance, combining EGFR inhibitors with inhibitors of the activated bypass pathway (e.g., MET inhibitors like savolitinib or capmatinib) is a promising approach.[19][20][21][22][23]
Troubleshooting Guides
Problem 1: Inconsistent Cell Viability Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates. | Uneven cell seeding, edge effects in the plate, or inconsistent drug dilution. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Prepare a fresh serial dilution of the inhibitor for each experiment. |
| IC50 values are not reproducible. | Changes in cell passage number, leading to altered sensitivity. Contamination. | Use cells within a consistent, low passage number range. Regularly test for mycoplasma contamination. |
| No clear dose-response curve. | The inhibitor concentration range is not appropriate for the cell line's sensitivity. | Widen the range of inhibitor concentrations tested, for example, from 0.001 µM to 10 µM.[2] |
Problem 2: Difficulty in Detecting the EGFR C797S Mutation
| Symptom | Possible Cause | Suggested Solution |
| Sanger sequencing of bulk gDNA does not show the C797S mutation, but the cells are highly resistant. | The mutation may be present in a subclone and thus below the limit of detection for Sanger sequencing. | Use a more sensitive method like droplet digital PCR (ddPCR) or next-generation sequencing (NGS) to detect low-frequency mutations.[24][25][26][27][28] |
| Ambiguous results for cis vs. trans configuration of T790M and C797S. | Standard short-read sequencing may not be able to phase these two mutations. | Utilize specialized ddPCR probes designed to distinguish between cis and trans configurations or perform long-read sequencing.[25] |
Problem 3: Unexpected Western Blot Results for Signaling Pathways
| Symptom | Possible Cause | Suggested Solution |
| Phospho-EGFR levels are still high despite treatment with a high concentration of osimertinib in a confirmed resistant cell line. | This is expected if the resistance mechanism is the C797S mutation, which prevents drug binding. | Confirm the presence of the C797S mutation. This observation validates the on-target resistance mechanism. |
| Phospho-EGFR is inhibited, but downstream signaling (p-AKT, p-ERK) remains active. | This suggests an EGFR-independent bypass pathway is activated. | Perform a broader analysis of receptor tyrosine kinases (e.g., MET, HER2) and downstream signaling nodes to identify the active bypass track. |
| Inconsistent phosphorylation levels of signaling proteins. | Cell stimulation and lysis conditions are not optimal. | Ensure consistent serum starvation before stimulation with EGF. Use fresh lysis buffer containing phosphatase and protease inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Efficacy (IC50, nM) of Fourth-Generation EGFR Inhibitors Against C797S Mutants
| Compound | EGFR (del19/T790M/C797S) | EGFR (L858R/T790M/C797S) | Wild-Type EGFR | Reference |
| TQB3804 | 0.46 | 0.13 | 1.07 | [14] |
| Compound 32 | 3.38 | Not Reported | Not Reported | [14] |
| Compound 33 | 4.84 | Not Reported | Not Reported | [14] |
| Compound 26 | Not Reported | 242 | 29 | [14] |
| Compound 27 | Not Reported | 137 | Not Reported | [14] |
| EAI045 | Not Reported | 2100 | Not Reported | [14] |
| Compound 74 | <1 | <1 | Not Reported | [16] |
Table 2: Preclinical Efficacy of Combination Therapy in MET-Amplified, Osimertinib-Resistant Models
| Combination Therapy | Cell Line Model | Observed Effect | Reference |
| Osimertinib + Savolitinib | EGFR-mutant, MET-amplified NSCLC | Synergistic inhibition of cell proliferation and tumor growth. | [21] |
| Osimertinib + Capmatinib | EGFR-mutant, MET-amplified NSCLC | Overcomes MET-mediated osimertinib resistance. | [23] |
| Osimertinib + Crizotinib | EGFR-mutant, MET-amplified NSCLC | Synergistic anti-tumor activity. | [23] |
| Gefitinib + Tepotinib | EGFR-mutant, MET-amplified NSCLC | High response rate and prolonged progression-free survival in patients who acquired resistance to first-line osimertinib. | [19][22] |
Signaling Pathways and Experimental Workflows
References
- 1. Derivation of osimertinib resistant cell lines [bio-protocol.org]
- 2. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 3. researchgate.net [researchgate.net]
- 4. Generation of osimertinib-resistant cells from epidermal growth factor receptor L858R/T790M mutant non-small cell lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The allelic context of the C797S mutation acquired upon treatment with third generation EGFR inhibitors impacts sensitivity to subsequent treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lung Adenocarcinoma Harboring EGFR T790M and In Trans C797S Responds to Combination Therapy of First- and Third-Generation EGFR TKIs and Shifts Allelic Configuration at Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. scispace.com [scispace.com]
- 19. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 20. COMPOSIT study: evaluating osimertinib combination with targeted therapies in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medindia.net [medindia.net]
- 22. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. memoinoncology.com [memoinoncology.com]
- 25. researchgate.net [researchgate.net]
- 26. oncotarget.com [oncotarget.com]
- 27. EGFR C797S, EGFR T790M and EGFR sensitizing mutations in non-small cell lung cancer revealed by six-color crystal digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
EGFR-IN-16 toxicity assessment and mitigation
Disclaimer: EGFR-IN-18 is a research compound. Specific toxicity data for this molecule is limited in publicly available literature. The information provided here is based on the known toxicity profiles of the broader class of Epidermal Growth Factor Receptor (EGFR) inhibitors. Researchers must validate these recommendations and protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with EGFR inhibitors?
A1: The most frequently observed toxicities with EGFR inhibitors are dermatological, including acneiform rash, pruritus (itching), and xerosis (dry skin).[1][2] Other common adverse effects include diarrhea, mucositis, and paronychia (inflammation of the tissue around the nails).[1] Ocular toxicities and, less commonly, interstitial lung disease have also been reported.[1]
Q2: Is the skin rash observed with EGFR inhibitors a sign of treatment efficacy?
A2: A positive correlation between the presence and severity of the acneiform rash and better clinical outcomes has been consistently observed with many EGFR inhibitors.[2] This suggests that the rash may serve as a surrogate marker for successful EGFR inhibition and clinical benefit.[2] However, the rash can negatively impact a patient's quality of life and may require management.[1]
Q3: How can I proactively manage dermatological toxicities in my pre-clinical studies?
A3: Prophylactic (preventive) measures can be beneficial. Based on clinical experience with EGFR inhibitors, this can include the use of moisturizers, sunscreens, and the administration of oral antibiotics like doxycycline (B596269) or minocycline, which have anti-inflammatory properties.[3] For in vivo animal studies, maintaining good husbandry and monitoring for early signs of skin irritation is crucial.
Q4: What should I do if I observe significant cytotoxicity in my in vitro experiments?
A4: If you observe unexpected cytotoxicity, it is important to troubleshoot your experimental setup. This includes verifying the final concentration of EGFR-IN-16, checking the health and density of your cell lines, and ensuring the solvent used to dissolve the compound is not contributing to the toxicity at the final concentration used.[4][5] Performing a dose-response curve is essential to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Q5: Are there known off-target effects of EGFR inhibitors that I should be aware of?
A5: While EGFR inhibitors are designed to be specific, they can have off-target effects. Kinase activity profiling can reveal unintended targets.[6] For example, some toxicities may arise from the inhibition of EGFR in healthy tissues where it plays a physiological role, such as the skin and gastrointestinal tract.[7]
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in control wells | - Contamination of media or reagents.- High cell density leading to spontaneous cell death.[4]- Reagent interference with the assay readout. | - Use fresh, sterile reagents.- Optimize cell seeding density.- Run a reagent-only control to check for interference. |
| Low signal or no dose-response | - this compound is not cytotoxic to the cell line at the tested concentrations.- Incorrect compound concentration.- Insufficient incubation time.[5] | - Confirm the identity and purity of this compound.- Verify dilution calculations and perform a wider range of concentrations.- Optimize the incubation time for the assay. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
In Vivo Dermatological Toxicity Assessment
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly severe skin reactions | - Dose is too high.- Animal model is particularly sensitive.- Secondary infection. | - Perform a dose-ranging study to find a maximum tolerated dose.- Consult literature for appropriate animal models for EGFR inhibitor studies.- Maintain a sterile environment and consider prophylactic antibiotics if necessary. |
| Difficulty in grading skin toxicity consistently | - Lack of a standardized scoring system.- Subjectivity in observation. | - Develop a clear, semi-quantitative scoring system (e.g., based on erythema, scaling, pustules).- Have two independent researchers score the animals to ensure consistency. |
| Animals losing weight or showing signs of distress | - Systemic toxicity.- Dehydration due to skin barrier disruption or diarrhea. | - Monitor animal weight and general health daily.- Provide supportive care, such as hydration and nutritional supplements.- Consider dose reduction or interruption of treatment. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A431, which overexpresses EGFR)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol provides a general method to determine if this compound induces apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for preclinical toxicity assessment of this compound.
Caption: Logical troubleshooting flow for unexpected in vitro toxicity.
References
- 1. The Escalating Role of Epidermal Growth Factor Receptor Inhibitors in Cancer Management: Clinical Considerations for the Health System Pharmacist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Inhibitors: Toxicities and Strategies [medscape.org]
EGFR-IN-16 toxicity assessment and mitigation
Disclaimer: EGFR-IN-18 is a research compound. Specific toxicity data for this molecule is limited in publicly available literature. The information provided here is based on the known toxicity profiles of the broader class of Epidermal Growth Factor Receptor (EGFR) inhibitors. Researchers must validate these recommendations and protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with EGFR inhibitors?
A1: The most frequently observed toxicities with EGFR inhibitors are dermatological, including acneiform rash, pruritus (itching), and xerosis (dry skin).[1][2] Other common adverse effects include diarrhea, mucositis, and paronychia (inflammation of the tissue around the nails).[1] Ocular toxicities and, less commonly, interstitial lung disease have also been reported.[1]
Q2: Is the skin rash observed with EGFR inhibitors a sign of treatment efficacy?
A2: A positive correlation between the presence and severity of the acneiform rash and better clinical outcomes has been consistently observed with many EGFR inhibitors.[2] This suggests that the rash may serve as a surrogate marker for successful EGFR inhibition and clinical benefit.[2] However, the rash can negatively impact a patient's quality of life and may require management.[1]
Q3: How can I proactively manage dermatological toxicities in my pre-clinical studies?
A3: Prophylactic (preventive) measures can be beneficial. Based on clinical experience with EGFR inhibitors, this can include the use of moisturizers, sunscreens, and the administration of oral antibiotics like doxycycline or minocycline, which have anti-inflammatory properties.[3] For in vivo animal studies, maintaining good husbandry and monitoring for early signs of skin irritation is crucial.
Q4: What should I do if I observe significant cytotoxicity in my in vitro experiments?
A4: If you observe unexpected cytotoxicity, it is important to troubleshoot your experimental setup. This includes verifying the final concentration of EGFR-IN-16, checking the health and density of your cell lines, and ensuring the solvent used to dissolve the compound is not contributing to the toxicity at the final concentration used.[4][5] Performing a dose-response curve is essential to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
Q5: Are there known off-target effects of EGFR inhibitors that I should be aware of?
A5: While EGFR inhibitors are designed to be specific, they can have off-target effects. Kinase activity profiling can reveal unintended targets.[6] For example, some toxicities may arise from the inhibition of EGFR in healthy tissues where it plays a physiological role, such as the skin and gastrointestinal tract.[7]
Troubleshooting Guides
In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal in control wells | - Contamination of media or reagents.- High cell density leading to spontaneous cell death.[4]- Reagent interference with the assay readout. | - Use fresh, sterile reagents.- Optimize cell seeding density.- Run a reagent-only control to check for interference. |
| Low signal or no dose-response | - this compound is not cytotoxic to the cell line at the tested concentrations.- Incorrect compound concentration.- Insufficient incubation time.[5] | - Confirm the identity and purity of this compound.- Verify dilution calculations and perform a wider range of concentrations.- Optimize the incubation time for the assay. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
In Vivo Dermatological Toxicity Assessment
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly severe skin reactions | - Dose is too high.- Animal model is particularly sensitive.- Secondary infection. | - Perform a dose-ranging study to find a maximum tolerated dose.- Consult literature for appropriate animal models for EGFR inhibitor studies.- Maintain a sterile environment and consider prophylactic antibiotics if necessary. |
| Difficulty in grading skin toxicity consistently | - Lack of a standardized scoring system.- Subjectivity in observation. | - Develop a clear, semi-quantitative scoring system (e.g., based on erythema, scaling, pustules).- Have two independent researchers score the animals to ensure consistency. |
| Animals losing weight or showing signs of distress | - Systemic toxicity.- Dehydration due to skin barrier disruption or diarrhea. | - Monitor animal weight and general health daily.- Provide supportive care, such as hydration and nutritional supplements.- Consider dose reduction or interruption of treatment. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A431, which overexpresses EGFR)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
In Vitro Apoptosis Assay (Annexin V/PI Staining)
This protocol provides a general method to determine if this compound induces apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE). Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for preclinical toxicity assessment of this compound.
Caption: Logical troubleshooting flow for unexpected in vitro toxicity.
References
- 1. The Escalating Role of Epidermal Growth Factor Receptor Inhibitors in Cancer Management: Clinical Considerations for the Health System Pharmacist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Inhibitors: Toxicities and Strategies [medscape.org]
Technical Support Center: Refining EGFR-IN-16 Delivery for In Vivo Research
Welcome to the technical support center for EGFR-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this potent and selective EGFR inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to support your research endeavors.
Troubleshooting Guide
Researchers may encounter several challenges when working with hydrophobic molecules like this compound for in vivo studies. This guide provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or upon administration. | Low aqueous solubility of this compound. The vehicle is not suitable for maintaining the compound in solution. pH of the vehicle may be affecting solubility. | 1. Optimize the solvent system: Test a range of biocompatible co-solvents. Start with a stock solution in 100% DMSO and then dilute into aqueous vehicles. 2. Utilize solubilizing agents: Incorporate surfactants like Tween 80 or PEG400 to improve solubility and stability. 3. Consider alternative formulation strategies: For persistent solubility issues, explore advanced delivery systems such as liposomes, self-emulsifying drug delivery systems (SEDDS), or solid dispersions.[1][2][3] 4. Adjust pH: If the compound has ionizable groups, adjusting the pH of the formulation vehicle may improve solubility. |
| Inconsistent or low bioavailability in vivo. | Poor absorption from the administration site (e.g., intraperitoneal or oral). Rapid metabolism or clearance of the compound. Precipitation at the injection site leading to poor absorption. | 1. Optimize the administration route: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injection. IV administration will provide 100% bioavailability. 2. Formulation enhancement: Use of permeation enhancers or lipid-based formulations can improve absorption for oral delivery.[4] 3. Dose escalation study: Perform a pilot study with a range of doses to determine the effective concentration at the target tissue. 4. Pharmacokinetic (PK) analysis: Conduct a basic PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model system. |
| Observed toxicity or adverse effects in animal models. | Off-target effects of this compound. Vehicle-related toxicity. The dose is too high. | 1. Vehicle toxicity control: Always include a vehicle-only control group in your experiments to rule out adverse effects from the formulation itself. 2. Dose-response study: Determine the maximum tolerated dose (MTD) to identify a safe and effective dosing range. 3. Refine the formulation: Some solubilizing agents can cause toxicity at high concentrations. Titrate the concentration of excipients to the lowest effective level. 4. Monitor animal health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. |
| Lack of efficacy in the in vivo model. | Insufficient dose or target engagement. Poor bioavailability or rapid clearance. The animal model is not sensitive to EGFR inhibition. | 1. Confirm target engagement: After treatment, collect tumor or relevant tissue samples to measure the inhibition of EGFR phosphorylation (p-EGFR) by Western blot or ELISA. 2. Increase the dose: If no toxicity is observed, a dose escalation may be necessary to achieve a therapeutic concentration at the target site. 3. Re-evaluate the animal model: Ensure that the tumor model is driven by EGFR signaling and is sensitive to EGFR inhibition. 4. Optimize dosing frequency: Based on PK data, adjust the dosing schedule to maintain therapeutic levels of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For a novel EGFR inhibitor like this compound, a good starting point would be to conduct a dose-ranging study. Based on data for similar small-molecule EGFR tyrosine kinase inhibitors (TKIs), you could start with a range of 10-50 mg/kg administered daily.[1] It is crucial to perform a tolerability study first to determine the maximum tolerated dose (MTD) in your specific animal model.
Q2: How can I prepare a stable formulation of this compound for oral administration?
A2: For oral gavage, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then create a suspension in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) with 0.25% Tween 80. Another option is to use a solution with PEG400. It's essential to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity. Always prepare the formulation fresh daily and check for any precipitation before administration.
Q3: What are the expected downstream effects of this compound treatment that I can measure to confirm its activity?
A3: this compound, as an EGFR inhibitor, is expected to block the downstream signaling pathways activated by EGFR. You can assess its activity by measuring the phosphorylation status of key signaling proteins. A decrease in the phosphorylation of EGFR itself (p-EGFR), as well as downstream effectors like AKT (p-AKT) and ERK (p-ERK), would indicate successful target engagement and pathway inhibition. These can be measured by Western blotting, ELISA, or immunohistochemistry on tumor or tissue samples.
Q4: Can I administer this compound via intraperitoneal (IP) injection? What is a suitable vehicle?
A4: Yes, IP injection is a common administration route for preclinical in vivo studies. A suitable vehicle for IP injection of a hydrophobic compound like this compound could be a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. As with any formulation, it is critical to include a vehicle-only control group in your experiment.
Q5: What is the mechanism of action for this compound?
A5: this compound is a small-molecule inhibitor that acts as a competitive inhibitor of ATP binding to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] By blocking ATP binding, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[5]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
Objective: To prepare a 10 mg/mL suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Initial Solubilization: Add a small volume of DMSO to the powder to create a concentrated stock solution. For example, add 100 µL of DMSO to 10 mg of this compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.
-
Preparation of the Vehicle: In a separate sterile tube, prepare the final vehicle. For a common formulation, mix PEG400 and Tween 80. For example, to prepare 900 µL of vehicle, you might use a ratio of PEG400 to Tween 80 that has been optimized for solubility and tolerability. A common starting point is a vehicle containing 10-20% PEG400 and 5-10% Tween 80 in saline.
-
Final Formulation: While vortexing the vehicle, slowly add the this compound/DMSO stock solution. Continue to vortex for several minutes to ensure a homogenous suspension or solution.
-
Final Dilution with Saline: Add sterile saline to reach the final volume. For our example, add the remaining volume of saline to bring the total volume to 1 mL.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation. If precipitation is observed, the formulation may need to be optimized by adjusting the ratios of the co-solvents.
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage at the desired dose. Ensure the formulation is well-mixed before drawing it into the gavage needle.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathways and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. academic.oup.com [academic.oup.com]
- 2. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
Technical Support Center: Refining EGFR-IN-16 Delivery for In Vivo Research
Welcome to the technical support center for EGFR-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this potent and selective EGFR inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to support your research endeavors.
Troubleshooting Guide
Researchers may encounter several challenges when working with hydrophobic molecules like this compound for in vivo studies. This guide provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or upon administration. | Low aqueous solubility of this compound. The vehicle is not suitable for maintaining the compound in solution. pH of the vehicle may be affecting solubility. | 1. Optimize the solvent system: Test a range of biocompatible co-solvents. Start with a stock solution in 100% DMSO and then dilute into aqueous vehicles. 2. Utilize solubilizing agents: Incorporate surfactants like Tween 80 or PEG400 to improve solubility and stability. 3. Consider alternative formulation strategies: For persistent solubility issues, explore advanced delivery systems such as liposomes, self-emulsifying drug delivery systems (SEDDS), or solid dispersions.[1][2][3] 4. Adjust pH: If the compound has ionizable groups, adjusting the pH of the formulation vehicle may improve solubility. |
| Inconsistent or low bioavailability in vivo. | Poor absorption from the administration site (e.g., intraperitoneal or oral). Rapid metabolism or clearance of the compound. Precipitation at the injection site leading to poor absorption. | 1. Optimize the administration route: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) injection. IV administration will provide 100% bioavailability. 2. Formulation enhancement: Use of permeation enhancers or lipid-based formulations can improve absorption for oral delivery.[4] 3. Dose escalation study: Perform a pilot study with a range of doses to determine the effective concentration at the target tissue. 4. Pharmacokinetic (PK) analysis: Conduct a basic PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model system. |
| Observed toxicity or adverse effects in animal models. | Off-target effects of this compound. Vehicle-related toxicity. The dose is too high. | 1. Vehicle toxicity control: Always include a vehicle-only control group in your experiments to rule out adverse effects from the formulation itself. 2. Dose-response study: Determine the maximum tolerated dose (MTD) to identify a safe and effective dosing range. 3. Refine the formulation: Some solubilizing agents can cause toxicity at high concentrations. Titrate the concentration of excipients to the lowest effective level. 4. Monitor animal health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. |
| Lack of efficacy in the in vivo model. | Insufficient dose or target engagement. Poor bioavailability or rapid clearance. The animal model is not sensitive to EGFR inhibition. | 1. Confirm target engagement: After treatment, collect tumor or relevant tissue samples to measure the inhibition of EGFR phosphorylation (p-EGFR) by Western blot or ELISA. 2. Increase the dose: If no toxicity is observed, a dose escalation may be necessary to achieve a therapeutic concentration at the target site. 3. Re-evaluate the animal model: Ensure that the tumor model is driven by EGFR signaling and is sensitive to EGFR inhibition. 4. Optimize dosing frequency: Based on PK data, adjust the dosing schedule to maintain therapeutic levels of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For a novel EGFR inhibitor like this compound, a good starting point would be to conduct a dose-ranging study. Based on data for similar small-molecule EGFR tyrosine kinase inhibitors (TKIs), you could start with a range of 10-50 mg/kg administered daily.[1] It is crucial to perform a tolerability study first to determine the maximum tolerated dose (MTD) in your specific animal model.
Q2: How can I prepare a stable formulation of this compound for oral administration?
A2: For oral gavage, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then create a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) with 0.25% Tween 80. Another option is to use a solution with PEG400. It's essential to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity. Always prepare the formulation fresh daily and check for any precipitation before administration.
Q3: What are the expected downstream effects of this compound treatment that I can measure to confirm its activity?
A3: this compound, as an EGFR inhibitor, is expected to block the downstream signaling pathways activated by EGFR. You can assess its activity by measuring the phosphorylation status of key signaling proteins. A decrease in the phosphorylation of EGFR itself (p-EGFR), as well as downstream effectors like AKT (p-AKT) and ERK (p-ERK), would indicate successful target engagement and pathway inhibition. These can be measured by Western blotting, ELISA, or immunohistochemistry on tumor or tissue samples.
Q4: Can I administer this compound via intraperitoneal (IP) injection? What is a suitable vehicle?
A4: Yes, IP injection is a common administration route for preclinical in vivo studies. A suitable vehicle for IP injection of a hydrophobic compound like this compound could be a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. As with any formulation, it is critical to include a vehicle-only control group in your experiment.
Q5: What is the mechanism of action for this compound?
A5: this compound is a small-molecule inhibitor that acts as a competitive inhibitor of ATP binding to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] By blocking ATP binding, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[5]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
Objective: To prepare a 10 mg/mL suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Initial Solubilization: Add a small volume of DMSO to the powder to create a concentrated stock solution. For example, add 100 µL of DMSO to 10 mg of this compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.
-
Preparation of the Vehicle: In a separate sterile tube, prepare the final vehicle. For a common formulation, mix PEG400 and Tween 80. For example, to prepare 900 µL of vehicle, you might use a ratio of PEG400 to Tween 80 that has been optimized for solubility and tolerability. A common starting point is a vehicle containing 10-20% PEG400 and 5-10% Tween 80 in saline.
-
Final Formulation: While vortexing the vehicle, slowly add the this compound/DMSO stock solution. Continue to vortex for several minutes to ensure a homogenous suspension or solution.
-
Final Dilution with Saline: Add sterile saline to reach the final volume. For our example, add the remaining volume of saline to bring the total volume to 1 mL.
-
Quality Control: Visually inspect the final formulation for any signs of precipitation. If precipitation is observed, the formulation may need to be optimized by adjusting the ratios of the co-solvents.
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage at the desired dose. Ensure the formulation is well-mixed before drawing it into the gavage needle.
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathways and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. academic.oup.com [academic.oup.com]
- 2. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ClinPGx [clinpgx.org]
EGFR-IN-16 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-16, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR. This binding prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the initiation of downstream signaling cascades. The inhibition of EGFR signaling ultimately leads to reduced cell proliferation, survival, and tumor growth in EGFR-dependent cancer cells.
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: By inhibiting EGFR kinase activity, this compound primarily affects the following major signaling pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.[1][2][3]
-
PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[1][2][3]
-
JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.[2][3]
-
PLCγ-PKC Pathway: This pathway influences cell motility and proliferation through calcium signaling.[2][3]
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: this compound is expected to be most effective in cancer cell lines that exhibit overexpression or constitutive activation of EGFR. This is particularly common in non-small cell lung cancer (NSCLC) with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation), as well as in some glioblastomas, and head and neck cancers. Efficacy can be assessed by determining the IC50 value in various cell lines.
Q4: How should I dissolve and store this compound?
A4: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell proliferation in a cell viability assay (e.g., MTT, CellTiter-Glo®). | 1. Incorrect concentration of this compound. 2. Cell line is not dependent on EGFR signaling. 3. Compound degradation due to improper storage. 4. Insufficient incubation time. 5. High serum concentration in the culture medium may interfere with inhibitor activity. | 1. Perform a dose-response curve to determine the optimal concentration and IC50 value. 2. Confirm EGFR expression and phosphorylation status in your cell line via Western Blot. Use a positive control cell line known to be sensitive to EGFR inhibitors. 3. Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions at -20°C or -80°C. 4. Optimize the incubation time (typically 24-72 hours for proliferation assays). 5. Perform the assay in a medium with a lower serum concentration (e.g., 1-5% FBS) or in serum-free medium after an initial attachment period. |
| Inconsistent results in Western Blot for p-EGFR. | 1. Suboptimal cell lysis and protein extraction. 2. Phosphatase activity during sample preparation. 3. Low levels of basal p-EGFR. 4. Antibody issues (primary or secondary). | 1. Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice. 2. Always keep samples on ice and add phosphatase inhibitors to your lysis buffer. 3. Stimulate cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation before treatment with this compound. 4. Use a validated antibody for p-EGFR and total EGFR. Optimize antibody dilutions and incubation times. Include appropriate positive and negative controls. |
| High background in kinase assay. | 1. Non-specific binding of ATP or substrate. 2. Contaminated reagents. 3. Suboptimal assay conditions. | 1. Include a control with no enzyme to determine the background signal. 2. Use fresh, high-quality reagents. 3. Optimize the concentrations of enzyme, substrate, and ATP. Titrate the amount of this compound to determine the optimal inhibitory concentration. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values are representative and may vary depending on experimental conditions.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) of this compound |
| A431 | Epidermoid Carcinoma | High Expression | 50 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M Mutations | 1500 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate Expression | > 5000 |
| MCF-7 | Breast Cancer | Low Expression | > 10000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 6-well plates. Serum-starve the cells overnight if necessary. Pre-treat cells with various concentrations of this compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant human EGFR enzyme, and a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value of this compound.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
EGFR-IN-16 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGFR-IN-16, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR. This binding prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF), thereby blocking the initiation of downstream signaling cascades. The inhibition of EGFR signaling ultimately leads to reduced cell proliferation, survival, and tumor growth in EGFR-dependent cancer cells.
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: By inhibiting EGFR kinase activity, this compound primarily affects the following major signaling pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.[1][2][3]
-
PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[1][2][3]
-
JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.[2][3]
-
PLCγ-PKC Pathway: This pathway influences cell motility and proliferation through calcium signaling.[2][3]
Q3: In which cancer cell lines is this compound expected to be most effective?
A3: this compound is expected to be most effective in cancer cell lines that exhibit overexpression or constitutive activation of EGFR. This is particularly common in non-small cell lung cancer (NSCLC) with activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation), as well as in some glioblastomas, and head and neck cancers. Efficacy can be assessed by determining the IC50 value in various cell lines.
Q4: How should I dissolve and store this compound?
A4: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell proliferation in a cell viability assay (e.g., MTT, CellTiter-Glo®). | 1. Incorrect concentration of this compound. 2. Cell line is not dependent on EGFR signaling. 3. Compound degradation due to improper storage. 4. Insufficient incubation time. 5. High serum concentration in the culture medium may interfere with inhibitor activity. | 1. Perform a dose-response curve to determine the optimal concentration and IC50 value. 2. Confirm EGFR expression and phosphorylation status in your cell line via Western Blot. Use a positive control cell line known to be sensitive to EGFR inhibitors. 3. Prepare fresh stock solutions from powder. Ensure proper storage of stock solutions at -20°C or -80°C. 4. Optimize the incubation time (typically 24-72 hours for proliferation assays). 5. Perform the assay in a medium with a lower serum concentration (e.g., 1-5% FBS) or in serum-free medium after an initial attachment period. |
| Inconsistent results in Western Blot for p-EGFR. | 1. Suboptimal cell lysis and protein extraction. 2. Phosphatase activity during sample preparation. 3. Low levels of basal p-EGFR. 4. Antibody issues (primary or secondary). | 1. Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice. 2. Always keep samples on ice and add phosphatase inhibitors to your lysis buffer. 3. Stimulate cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation before treatment with this compound. 4. Use a validated antibody for p-EGFR and total EGFR. Optimize antibody dilutions and incubation times. Include appropriate positive and negative controls. |
| High background in kinase assay. | 1. Non-specific binding of ATP or substrate. 2. Contaminated reagents. 3. Suboptimal assay conditions. | 1. Include a control with no enzyme to determine the background signal. 2. Use fresh, high-quality reagents. 3. Optimize the concentrations of enzyme, substrate, and ATP. Titrate the amount of this compound to determine the optimal inhibitory concentration. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values are representative and may vary depending on experimental conditions.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) of this compound |
| A431 | Epidermoid Carcinoma | High Expression | 50 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M Mutations | 1500 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Moderate Expression | > 5000 |
| MCF-7 | Breast Cancer | Low Expression | > 10000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 6-well plates. Serum-starve the cells overnight if necessary. Pre-treat cells with various concentrations of this compound for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant human EGFR enzyme, and a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add various concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value of this compound.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
Validation & Comparative
A Comparative Guide to EGFR Inhibitors: Osimertinib vs. BLU-945
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): the third-generation inhibitor osimertinib (B560133) and the fourth-generation inhibitor BLU-945. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental frameworks used for their evaluation.
Executive Summary
Osimertinib, a third-generation EGFR TKI, has become a standard-of-care for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations (exon 19 deletions or L858R) and the T790M resistance mutation. However, acquired resistance to osimertinib, often mediated by the C797S mutation, presents a significant clinical challenge. BLU-945 is a next-generation, reversible EGFR TKI developed to address this unmet need by targeting both activating and on-target resistance mutations, including C797S, while sparing wild-type EGFR. Preclinical data suggest that BLU-945 demonstrates potent activity against osimertinib-resistant EGFR mutations.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for osimertinib and BLU-945 against various EGFR mutations, providing a quantitative comparison of their potency.
Table 1: Cellular IC50 Values for Inhibition of EGFR Phosphorylation (nM) [1]
| EGFR Mutation | BLU-945 (IC50, nM) | Osimertinib (IC50, nM) | Gefitinib (IC50, nM) |
| ex19del/C797S | 108.8 | 8294.4 | 6.7 |
| L858R/C797S | 28.9 | 7012.0 | 4.4 |
| ex19del/T790M/C797S | 4.4 | >1000 | 4864.7 |
| L858R/T790M/C797S | 2.9 | >1000 | 6707.7 |
Table 2: Cellular IC50 Values for Anti-proliferative Activity (nM) [1]
| Cell Line/Mutation | BLU-945 (IC50, nM) | Osimertinib (IC50, nM) |
| Ba/F3 EGFR ex19del/T790M/C797S | 15 | >1000 |
| Ba/F3 EGFR L858R/T790M/C797S | 6 | >1000 |
| YU-1097 (patient-derived, ex19del/T790M/C797S) | 108 | >1000 |
| YU-1182 (patient-derived, L858R/C797S) | 293 | >1000 |
Data Presentation: In Vivo Efficacy
Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo antitumor activity of BLU-945 in osimertinib-resistant settings.
Table 3: In Vivo Antitumor Activity of BLU-945 in Osimertinib-Resistant Models [1][2]
| Xenograft Model (EGFR mutation) | Treatment | Outcome |
| Ba/F3 EGFR L858R/C797S | BLU-945 (100 mg/kg BID) | Profound inhibition of tumor growth |
| YHIM-1094 (PDX, ex19del/T790M/C797S) | BLU-945 | Significant tumor growth inhibition |
| YU-1097 (PDX, ex19del/T790M/C797S) | BLU-945 (100 mg/kg BID) | Antitumor activity |
| YU-1097 (PDX, ex19del/T790M/C797S) | BLU-945 (100 mg/kg BID) + Osimertinib (25 mg/kg QD) | Enhanced antitumor activity |
Mechanism of Action
Osimertinib is an irreversible third-generation EGFR TKI that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively inhibits both sensitizing EGFR mutations and the T790M resistance mutation.[3][4]
BLU-945 is a reversible, fourth-generation EGFR TKI.[1][5] It is designed to potently inhibit EGFR with activating mutations as well as the T790M and C797S resistance mutations, while demonstrating high selectivity against wild-type EGFR.[6][7] Its reversible binding mechanism allows it to be effective against the C797S mutation, which confers resistance to irreversible inhibitors like osimertinib by preventing covalent bond formation.[7]
Experimental Protocols
Cell Viability Assays
To determine the anti-proliferative activity of the inhibitors, cell viability assays such as the MTT or CellTiter-Glo assay are commonly employed.[2][8][9]
General Protocol:
-
Cell Seeding: Cancer cell lines harboring specific EGFR mutations are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[9]
-
Treatment: Cells are treated with a range of concentrations of the EGFR inhibitor (e.g., osimertinib or BLU-945) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[2][9]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then solubilized, and the absorbance is measured to determine cell viability.[9]
-
CellTiter-Glo Assay: A reagent that measures ATP levels, indicative of metabolically active cells, is added to the wells. The resulting luminescence is measured to quantify cell viability.[2][8]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical cell viability assay.
EGFR Phosphorylation Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to quantify the phosphorylation status of EGFR.[1]
General Protocol:
-
Cell Culture and Lysis: Cells are cultured in 96-well plates, treated with the inhibitor, and then lysed to release cellular proteins.[1]
-
Immunoassay: The cell lysate is transferred to a 384-well plate. AlphaLISA acceptor beads conjugated to an antibody recognizing a specific phosphorylated EGFR residue (e.g., pEGFR Tyr1068) and donor beads conjugated to an antibody recognizing total EGFR are added.[1][10]
-
Signal Detection: In the presence of phosphorylated EGFR, the beads are brought into close proximity. Upon laser excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal that is proportional to the amount of phosphorylated EGFR.[1]
Caption: Principle of the AlphaLISA pEGFR assay.
In Vivo Tumor Growth Inhibition (Patient-Derived Xenograft Models)
Patient-derived xenograft (PDX) models are used to evaluate the in vivo efficacy of anti-cancer drugs in a setting that more closely mimics the human tumor microenvironment.[11]
General Protocol:
-
Tumor Implantation: Tumor fragments from a patient's tumor are surgically implanted into immunocompromised mice (e.g., NOD-SCID mice).[2][11]
-
Tumor Growth and Treatment: Once the tumors reach a specified volume (e.g., ~200 mm³), the mice are randomized into treatment groups and treated with the EGFR inhibitor (e.g., orally) or a vehicle control.[1][11]
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Caption: Workflow for a PDX in vivo efficacy study.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in the EGFR signaling cascade.[12][13]
General Protocol:
-
Protein Extraction and Quantification: Cells are lysed, and the protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., AKT, ERK).[12][13]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.[12]
EGFR Signaling Pathway
The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[14][15][16] EGFR inhibitors block these downstream signals by inhibiting the initial phosphorylation of the receptor.
References
- 1. revvity.com [revvity.com]
- 2. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Clinical Trial: NCT04862780 - My Cancer Genome [mycancergenome.org]
- 6. tgrbiosciences.com [tgrbiosciences.com]
- 7. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpls.org [wjpls.org]
- 10. revvity.com [revvity.com]
- 11. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. [PDF] Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance | Semantic Scholar [semanticscholar.org]
A Comparative Guide to EGFR Inhibitors: Osimertinib vs. BLU-945
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): the third-generation inhibitor osimertinib and the fourth-generation inhibitor BLU-945. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental frameworks used for their evaluation.
Executive Summary
Osimertinib, a third-generation EGFR TKI, has become a standard-of-care for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations (exon 19 deletions or L858R) and the T790M resistance mutation. However, acquired resistance to osimertinib, often mediated by the C797S mutation, presents a significant clinical challenge. BLU-945 is a next-generation, reversible EGFR TKI developed to address this unmet need by targeting both activating and on-target resistance mutations, including C797S, while sparing wild-type EGFR. Preclinical data suggest that BLU-945 demonstrates potent activity against osimertinib-resistant EGFR mutations.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for osimertinib and BLU-945 against various EGFR mutations, providing a quantitative comparison of their potency.
Table 1: Cellular IC50 Values for Inhibition of EGFR Phosphorylation (nM) [1]
| EGFR Mutation | BLU-945 (IC50, nM) | Osimertinib (IC50, nM) | Gefitinib (IC50, nM) |
| ex19del/C797S | 108.8 | 8294.4 | 6.7 |
| L858R/C797S | 28.9 | 7012.0 | 4.4 |
| ex19del/T790M/C797S | 4.4 | >1000 | 4864.7 |
| L858R/T790M/C797S | 2.9 | >1000 | 6707.7 |
Table 2: Cellular IC50 Values for Anti-proliferative Activity (nM) [1]
| Cell Line/Mutation | BLU-945 (IC50, nM) | Osimertinib (IC50, nM) |
| Ba/F3 EGFR ex19del/T790M/C797S | 15 | >1000 |
| Ba/F3 EGFR L858R/T790M/C797S | 6 | >1000 |
| YU-1097 (patient-derived, ex19del/T790M/C797S) | 108 | >1000 |
| YU-1182 (patient-derived, L858R/C797S) | 293 | >1000 |
Data Presentation: In Vivo Efficacy
Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo antitumor activity of BLU-945 in osimertinib-resistant settings.
Table 3: In Vivo Antitumor Activity of BLU-945 in Osimertinib-Resistant Models [1][2]
| Xenograft Model (EGFR mutation) | Treatment | Outcome |
| Ba/F3 EGFR L858R/C797S | BLU-945 (100 mg/kg BID) | Profound inhibition of tumor growth |
| YHIM-1094 (PDX, ex19del/T790M/C797S) | BLU-945 | Significant tumor growth inhibition |
| YU-1097 (PDX, ex19del/T790M/C797S) | BLU-945 (100 mg/kg BID) | Antitumor activity |
| YU-1097 (PDX, ex19del/T790M/C797S) | BLU-945 (100 mg/kg BID) + Osimertinib (25 mg/kg QD) | Enhanced antitumor activity |
Mechanism of Action
Osimertinib is an irreversible third-generation EGFR TKI that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively inhibits both sensitizing EGFR mutations and the T790M resistance mutation.[3][4]
BLU-945 is a reversible, fourth-generation EGFR TKI.[1][5] It is designed to potently inhibit EGFR with activating mutations as well as the T790M and C797S resistance mutations, while demonstrating high selectivity against wild-type EGFR.[6][7] Its reversible binding mechanism allows it to be effective against the C797S mutation, which confers resistance to irreversible inhibitors like osimertinib by preventing covalent bond formation.[7]
Experimental Protocols
Cell Viability Assays
To determine the anti-proliferative activity of the inhibitors, cell viability assays such as the MTT or CellTiter-Glo assay are commonly employed.[2][8][9]
General Protocol:
-
Cell Seeding: Cancer cell lines harboring specific EGFR mutations are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[9]
-
Treatment: Cells are treated with a range of concentrations of the EGFR inhibitor (e.g., osimertinib or BLU-945) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[2][9]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured to determine cell viability.[9]
-
CellTiter-Glo Assay: A reagent that measures ATP levels, indicative of metabolically active cells, is added to the wells. The resulting luminescence is measured to quantify cell viability.[2][8]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical cell viability assay.
EGFR Phosphorylation Assay (AlphaLISA)
The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to quantify the phosphorylation status of EGFR.[1]
General Protocol:
-
Cell Culture and Lysis: Cells are cultured in 96-well plates, treated with the inhibitor, and then lysed to release cellular proteins.[1]
-
Immunoassay: The cell lysate is transferred to a 384-well plate. AlphaLISA acceptor beads conjugated to an antibody recognizing a specific phosphorylated EGFR residue (e.g., pEGFR Tyr1068) and donor beads conjugated to an antibody recognizing total EGFR are added.[1][10]
-
Signal Detection: In the presence of phosphorylated EGFR, the beads are brought into close proximity. Upon laser excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal that is proportional to the amount of phosphorylated EGFR.[1]
Caption: Principle of the AlphaLISA pEGFR assay.
In Vivo Tumor Growth Inhibition (Patient-Derived Xenograft Models)
Patient-derived xenograft (PDX) models are used to evaluate the in vivo efficacy of anti-cancer drugs in a setting that more closely mimics the human tumor microenvironment.[11]
General Protocol:
-
Tumor Implantation: Tumor fragments from a patient's tumor are surgically implanted into immunocompromised mice (e.g., NOD-SCID mice).[2][11]
-
Tumor Growth and Treatment: Once the tumors reach a specified volume (e.g., ~200 mm³), the mice are randomized into treatment groups and treated with the EGFR inhibitor (e.g., orally) or a vehicle control.[1][11]
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Caption: Workflow for a PDX in vivo efficacy study.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of proteins in the EGFR signaling cascade.[12][13]
General Protocol:
-
Protein Extraction and Quantification: Cells are lysed, and the protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., AKT, ERK).[12][13]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.[12]
EGFR Signaling Pathway
The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[14][15][16] EGFR inhibitors block these downstream signals by inhibiting the initial phosphorylation of the receptor.
References
- 1. revvity.com [revvity.com]
- 2. BLU-945, a potent and selective next-generation EGFR TKI, has antitumor activity in models of osimertinib-resistant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Clinical Trial: NCT04862780 - My Cancer Genome [mycancergenome.org]
- 6. tgrbiosciences.com [tgrbiosciences.com]
- 7. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpls.org [wjpls.org]
- 10. revvity.com [revvity.com]
- 11. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. [PDF] Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance | Semantic Scholar [semanticscholar.org]
Unveiling EGFR-IN-16: A Comparative Analysis of a Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of EGFR-IN-16 as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Through a detailed comparison with established EGFR inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound, also identified as compound 3 in its primary publication, is a potent inhibitor of EGFR.[1] It belongs to the benzylidene malononitrile (B47326) class of tyrphostins.[1] Published data indicates that this compound exhibits significant inhibitory activity against EGFR with a pIC50 of 4.85.[1] It also shows activity against HER-2, another member of the ErbB family of receptor tyrosine kinases, with a pIC50 of 4.74.[1] The selectivity of EGFR inhibitors is a critical aspect of their therapeutic potential, aiming to maximize efficacy while minimizing off-target effects.
Comparative Performance Analysis
To contextualize the potency of this compound, this section compares its reported activity with that of well-established EGFR inhibitors from different generations and chemical classes. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | Chemical Class | EGFR IC50 (nM) | HER-2 (ErbB2) IC50 (nM) | Target EGFR Mutations | Reference |
| This compound | Benzylidene Malononitrile Tyrphostin | ~14.1 | ~18.2 | Not Specified | [1] |
| Erlotinib | Anilinoquinazoline | 2 | 480 | Exon 19 deletions, L858R | [2][3] |
| Gefitinib | Anilinoquinazoline | 2.5 - 33 | >10,000 | Exon 19 deletions, L858R | [2] |
| Osimertinib | Pyrimidine | 12 (Exon 19 del/T790M), 1 (L858R/T790M) | 218 | Exon 19 deletions, L858R, T790M | [2] |
Note: The pIC50 values for this compound were converted to approximate IC50 values for comparison. Direct comparative studies under identical experimental conditions would be necessary for a precise assessment of relative potency.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are representative protocols for key assays used in the characterization of EGFR inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in the kinase assay buffer. b. In a 96-well plate, add the recombinant EGFR enzyme to each well. c. Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.
Protocol:
-
Cell Culture: Culture EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and control inhibitors for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells. d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for EGFR Signaling
This technique is used to investigate the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: a. Culture EGFR-dependent cells and treat them with the test compound for a specific duration. b. Stimulate the cells with EGF to activate the EGFR signaling pathway. c. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay). b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. b. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation levels of the target proteins.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor validation.
References
Unveiling EGFR-IN-16: A Comparative Analysis of a Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of EGFR-IN-16 as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Through a detailed comparison with established EGFR inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound
This compound, also identified as compound 3 in its primary publication, is a potent inhibitor of EGFR.[1] It belongs to the benzylidene malononitrile class of tyrphostins.[1] Published data indicates that this compound exhibits significant inhibitory activity against EGFR with a pIC50 of 4.85.[1] It also shows activity against HER-2, another member of the ErbB family of receptor tyrosine kinases, with a pIC50 of 4.74.[1] The selectivity of EGFR inhibitors is a critical aspect of their therapeutic potential, aiming to maximize efficacy while minimizing off-target effects.
Comparative Performance Analysis
To contextualize the potency of this compound, this section compares its reported activity with that of well-established EGFR inhibitors from different generations and chemical classes. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | Chemical Class | EGFR IC50 (nM) | HER-2 (ErbB2) IC50 (nM) | Target EGFR Mutations | Reference |
| This compound | Benzylidene Malononitrile Tyrphostin | ~14.1 | ~18.2 | Not Specified | [1] |
| Erlotinib | Anilinoquinazoline | 2 | 480 | Exon 19 deletions, L858R | [2][3] |
| Gefitinib | Anilinoquinazoline | 2.5 - 33 | >10,000 | Exon 19 deletions, L858R | [2] |
| Osimertinib | Pyrimidine | 12 (Exon 19 del/T790M), 1 (L858R/T790M) | 218 | Exon 19 deletions, L858R, T790M | [2] |
Note: The pIC50 values for this compound were converted to approximate IC50 values for comparison. Direct comparative studies under identical experimental conditions would be necessary for a precise assessment of relative potency.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are representative protocols for key assays used in the characterization of EGFR inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors in the kinase assay buffer. b. In a 96-well plate, add the recombinant EGFR enzyme to each well. c. Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.
Protocol:
-
Cell Culture: Culture EGFR-dependent cancer cell lines (e.g., A431, NCI-H1975) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and control inhibitors for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for EGFR Signaling
This technique is used to investigate the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: a. Culture EGFR-dependent cells and treat them with the test compound for a specific duration. b. Stimulate the cells with EGF to activate the EGFR signaling pathway. c. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay). b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer and Immunoblotting: a. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. b. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation levels of the target proteins.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor validation.
References
A Head-to-Head Comparison of EGFR-IN-16 with Other Tyrosine Kinase Inhibitors
In the landscape of targeted cancer therapy, Tyrosine Kinase Inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment of several cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a head-to-head comparison of EGFR-IN-16, a potent EGFR inhibitor, with other prominent TKIs across different generations. The comparison is based on available experimental data, focusing on inhibitory activity and cellular effects.
Overview of this compound
This compound, also known as (E)-2-benzoyl-3-(3,4-dihydroxyphenyl)acrylonitrile, is a member of the benzylidene malononitrile (B47326) tyrphostin family of compounds. It has been identified as a potent inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2). The primary research characterizing this compound was published in the Journal of Medicinal Chemistry in 2003 by Kamath S, et al.
Comparative Inhibitory Activity
The inhibitory potency of TKIs is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50). A higher pIC50 value indicates greater potency.
| Compound | Target | pIC50 | IC50 (nM) | Generation/Class |
| This compound | EGFR | 4.85 | ~14,125 | Tyrphostin |
| HER-2 | 4.74 | ~18,197 | ||
| Gefitinib | EGFR (Wild-Type) | - | 26 - 57 | First-Generation |
| EGFR (L858R) | - | ~10-30 | ||
| EGFR (T790M) | - | >10,000 | ||
| Erlotinib | EGFR (Wild-Type) | - | 2 | First-Generation |
| EGFR (L858R) | - | ~4-12 | ||
| EGFR (T790M) | - | ~5,510 | ||
| Afatinib (B358) | EGFR (Wild-Type) | - | 0.5 | Second-Generation |
| EGFR (L858R) | - | 0.4 | ||
| EGFR (T790M) | - | 10 | ||
| Osimertinib (B560133) | EGFR (Wild-Type) | - | 494 | Third-Generation |
| EGFR (L858R) | - | ~13-17 | ||
| EGFR (L858R/T790M) | - | 1 - 11.44 | ||
| EGFR (Del19/T790M/C797S) | - | High (Resistant) |
Note: IC50 values can vary between different studies and assay conditions. The values presented here are representative figures from various sources for comparative purposes. The pIC50 for this compound was converted to an approximate IC50 value.
From the data, it is evident that while this compound is a potent inhibitor, the newer generations of TKIs, particularly afatinib and osimertinib, exhibit significantly lower IC50 values, indicating higher potency, especially against mutant forms of EGFR.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments used to characterize EGFR TKIs. The specific parameters for this compound are based on the methodologies described in the primary literature.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of EGFR and HER-2.
Protocol for this compound (based on Kamath S, et al., 2003):
The inhibitory activity of this compound was likely determined using a radiometric assay or a similar method that measures the phosphorylation of a substrate by the purified kinase domain of EGFR and HER-2.
-
Enzyme and Substrate Preparation: Purified recombinant human EGFR and HER-2 kinase domains are used. A generic tyrosine kinase substrate, such as a synthetic peptide (e.g., poly(Glu, Tyr) 4:1), is prepared in a suitable buffer.
-
Compound Dilution: this compound is serially diluted in dimethyl sulfoxide (B87167) (DMSO) to achieve a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and [γ-³²P]ATP are combined in a reaction buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, and DTT). The reaction is initiated by adding the ATP mixture.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 10-30 minutes).
-
Termination and Detection: The reaction is stopped by adding a solution like trichloroacetic acid. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO alone). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation/Viability Assay
This assay measures the effect of the TKI on the growth and survival of cancer cell lines that are dependent on EGFR signaling.
General Protocol:
-
Cell Culture: Human cancer cell lines with known EGFR status (e.g., A431 for high wild-type EGFR expression, HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M mutation) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the TKI (including this compound and comparator drugs) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are normalized to the control wells to determine the percentage of cell growth inhibition. The IC50 value is calculated as described for the kinase assay.
Western Blot Analysis of EGFR Signaling
Western blotting is used to visualize the effect of the TKI on the phosphorylation status of EGFR and its downstream signaling proteins.
General Protocol:
-
Cell Lysis: Cancer cells are treated with the TKI for a specified time, and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR) at specific tyrosine residues (e.g., Y1068, Y1173), and downstream signaling molecules like total and phosphorylated Akt and ERK.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the inhibitory effect of the TKI.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. TKIs act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signals.
Conclusion
This compound is a potent inhibitor of EGFR and HER-2, as demonstrated in early preclinical studies. However, when compared to the later generations of EGFR TKIs, it exhibits lower potency. The development of TKIs has seen a significant evolution, with newer agents like afatinib and osimertinib offering superior efficacy, particularly against the clinically relevant mutant forms of EGFR that drive cancer progression and resistance to earlier therapies. This guide provides a framework for understanding the comparative landscape of these important therapeutic agents. For a more definitive comparison, direct head-to-head studies under identical experimental conditions would be necessary.
A Head-to-Head Comparison of EGFR-IN-16 with Other Tyrosine Kinase Inhibitors
In the landscape of targeted cancer therapy, Tyrosine Kinase Inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment of several cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a head-to-head comparison of EGFR-IN-16, a potent EGFR inhibitor, with other prominent TKIs across different generations. The comparison is based on available experimental data, focusing on inhibitory activity and cellular effects.
Overview of this compound
This compound, also known as (E)-2-benzoyl-3-(3,4-dihydroxyphenyl)acrylonitrile, is a member of the benzylidene malononitrile tyrphostin family of compounds. It has been identified as a potent inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER-2). The primary research characterizing this compound was published in the Journal of Medicinal Chemistry in 2003 by Kamath S, et al.
Comparative Inhibitory Activity
The inhibitory potency of TKIs is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the negative logarithm of the IC50 (pIC50). A higher pIC50 value indicates greater potency.
| Compound | Target | pIC50 | IC50 (nM) | Generation/Class |
| This compound | EGFR | 4.85 | ~14,125 | Tyrphostin |
| HER-2 | 4.74 | ~18,197 | ||
| Gefitinib | EGFR (Wild-Type) | - | 26 - 57 | First-Generation |
| EGFR (L858R) | - | ~10-30 | ||
| EGFR (T790M) | - | >10,000 | ||
| Erlotinib | EGFR (Wild-Type) | - | 2 | First-Generation |
| EGFR (L858R) | - | ~4-12 | ||
| EGFR (T790M) | - | ~5,510 | ||
| Afatinib | EGFR (Wild-Type) | - | 0.5 | Second-Generation |
| EGFR (L858R) | - | 0.4 | ||
| EGFR (T790M) | - | 10 | ||
| Osimertinib | EGFR (Wild-Type) | - | 494 | Third-Generation |
| EGFR (L858R) | - | ~13-17 | ||
| EGFR (L858R/T790M) | - | 1 - 11.44 | ||
| EGFR (Del19/T790M/C797S) | - | High (Resistant) |
Note: IC50 values can vary between different studies and assay conditions. The values presented here are representative figures from various sources for comparative purposes. The pIC50 for this compound was converted to an approximate IC50 value.
From the data, it is evident that while this compound is a potent inhibitor, the newer generations of TKIs, particularly afatinib and osimertinib, exhibit significantly lower IC50 values, indicating higher potency, especially against mutant forms of EGFR.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments used to characterize EGFR TKIs. The specific parameters for this compound are based on the methodologies described in the primary literature.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of EGFR and HER-2.
Protocol for this compound (based on Kamath S, et al., 2003):
The inhibitory activity of this compound was likely determined using a radiometric assay or a similar method that measures the phosphorylation of a substrate by the purified kinase domain of EGFR and HER-2.
-
Enzyme and Substrate Preparation: Purified recombinant human EGFR and HER-2 kinase domains are used. A generic tyrosine kinase substrate, such as a synthetic peptide (e.g., poly(Glu, Tyr) 4:1), is prepared in a suitable buffer.
-
Compound Dilution: this compound is serially diluted in dimethyl sulfoxide (DMSO) to achieve a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and [γ-³²P]ATP are combined in a reaction buffer (typically containing Tris-HCl, MgCl₂, MnCl₂, and DTT). The reaction is initiated by adding the ATP mixture.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 10-30 minutes).
-
Termination and Detection: The reaction is stopped by adding a solution like trichloroacetic acid. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO alone). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation/Viability Assay
This assay measures the effect of the TKI on the growth and survival of cancer cell lines that are dependent on EGFR signaling.
General Protocol:
-
Cell Culture: Human cancer cell lines with known EGFR status (e.g., A431 for high wild-type EGFR expression, HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M mutation) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the TKI (including this compound and comparator drugs) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence readings are normalized to the control wells to determine the percentage of cell growth inhibition. The IC50 value is calculated as described for the kinase assay.
Western Blot Analysis of EGFR Signaling
Western blotting is used to visualize the effect of the TKI on the phosphorylation status of EGFR and its downstream signaling proteins.
General Protocol:
-
Cell Lysis: Cancer cells are treated with the TKI for a specified time, and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR) at specific tyrosine residues (e.g., Y1068, Y1173), and downstream signaling molecules like total and phosphorylated Akt and ERK.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples to assess the inhibitory effect of the TKI.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. TKIs act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signals.
Conclusion
This compound is a potent inhibitor of EGFR and HER-2, as demonstrated in early preclinical studies. However, when compared to the later generations of EGFR TKIs, it exhibits lower potency. The development of TKIs has seen a significant evolution, with newer agents like afatinib and osimertinib offering superior efficacy, particularly against the clinically relevant mutant forms of EGFR that drive cancer progression and resistance to earlier therapies. This guide provides a framework for understanding the comparative landscape of these important therapeutic agents. For a more definitive comparison, direct head-to-head studies under identical experimental conditions would be necessary.
Unveiling the Kinase Selectivity of EGFR Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. While the compound "EGFR-IN-16" is not found in publicly available scientific literature, this guide provides a comparative analysis of the cross-reactivity of well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors. We will use Gefitinib as our primary example and compare its kinase selectivity profile with other known EGFR inhibitors, Erlotinib and Lapatinib. This guide will delve into their binding affinities against a panel of kinases, the experimental methods used to determine these interactions, and the signaling pathway they target.
Kinase Selectivity Profiles: A Head-to-Head Comparison
To provide a clear and quantitative comparison of the selectivity of different EGFR inhibitors, the following table summarizes the dissociation constants (Kd) for Gefitinib, Erlotinib, and Lapatinib against a selection of kinases. A lower Kd value indicates a higher binding affinity. The data presented here is sourced from KINOMEscan™, a widely used competition binding assay.
| Kinase Target | Gefitinib (Kd in nM) | Erlotinib (Kd in nM) | Lapatinib (Kd in nM) |
| EGFR | 3.4 | 1.1 | 2.4 |
| EGFR (L858R) | 2.6 | 0.5 | 1.9 |
| EGFR (T790M) | 1,100 | 380 | 1,000 |
| ERBB2 (HER2) | 310 | 140 | 7 |
| ERBB4 (HER4) | 27 | 18 | 36 |
| ABL1 | >10,000 | >10,000 | 1,600 |
| SRC | 1,300 | 670 | 220 |
| LCK | >10,000 | >10,000 | 3,900 |
| MEK1 (MAP2K1) | >10,000 | >10,000 | >10,000 |
| ERK2 (MAPK1) | >10,000 | >10,000 | >10,000 |
| PIK3CA | >10,000 | >10,000 | >10,000 |
| AKT1 | >10,000 | >10,000 | >10,000 |
| RIPK2 | 49 | 155 | 18 |
| STK10 | 1,200 | 90 | 13 |
Data sourced from publicly available KINOMEscan™ datasets. The selection of kinases includes the primary targets (EGFR, ERBB2), other members of the ErbB family, and a panel of common off-target kinases from different families to illustrate selectivity.
Experimental Methodology: The KINOMEscan™ Competition Binding Assay
The quantitative data presented in this guide was generated using the KINOMEscan™ assay platform. This is a widely adopted method for profiling the interaction of small molecules with a large panel of kinases.
Principle of the Assay:
The KINOMEscan™ assay is a competition binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase that remains bound to the immobilized ligand is quantified.
Experimental Workflow:
-
Kinase-tagged Phage: A DNA-tagged kinase is used in the assay.
-
Immobilized Ligand: A proprietary ligand that binds to the active site of the kinase is immobilized on a solid support (e.g., beads).
-
Competition: The test compound (e.g., EGFR inhibitor) is incubated with the kinase-tagged phage and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag associated with the kinase. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Kd Determination: To determine the dissociation constant (Kd), the assay is performed with a range of concentrations of the test compound. The Kd value is then calculated from the dose-response curve, representing the concentration of the compound at which 50% of the kinases are displaced.
Caption: A flowchart illustrating the key steps of the KINOMEscan™ competition binding assay.
Visualizing the Target: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The diagram below illustrates the major signaling pathways activated by EGFR. EGFR inhibitors, like the ones compared in this guide, act by blocking the kinase activity of EGFR, thereby inhibiting these downstream signals.
Caption: The EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Unveiling the Kinase Selectivity of EGFR Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. While the compound "EGFR-IN-16" is not found in publicly available scientific literature, this guide provides a comparative analysis of the cross-reactivity of well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitors. We will use Gefitinib as our primary example and compare its kinase selectivity profile with other known EGFR inhibitors, Erlotinib and Lapatinib. This guide will delve into their binding affinities against a panel of kinases, the experimental methods used to determine these interactions, and the signaling pathway they target.
Kinase Selectivity Profiles: A Head-to-Head Comparison
To provide a clear and quantitative comparison of the selectivity of different EGFR inhibitors, the following table summarizes the dissociation constants (Kd) for Gefitinib, Erlotinib, and Lapatinib against a selection of kinases. A lower Kd value indicates a higher binding affinity. The data presented here is sourced from KINOMEscan™, a widely used competition binding assay.
| Kinase Target | Gefitinib (Kd in nM) | Erlotinib (Kd in nM) | Lapatinib (Kd in nM) |
| EGFR | 3.4 | 1.1 | 2.4 |
| EGFR (L858R) | 2.6 | 0.5 | 1.9 |
| EGFR (T790M) | 1,100 | 380 | 1,000 |
| ERBB2 (HER2) | 310 | 140 | 7 |
| ERBB4 (HER4) | 27 | 18 | 36 |
| ABL1 | >10,000 | >10,000 | 1,600 |
| SRC | 1,300 | 670 | 220 |
| LCK | >10,000 | >10,000 | 3,900 |
| MEK1 (MAP2K1) | >10,000 | >10,000 | >10,000 |
| ERK2 (MAPK1) | >10,000 | >10,000 | >10,000 |
| PIK3CA | >10,000 | >10,000 | >10,000 |
| AKT1 | >10,000 | >10,000 | >10,000 |
| RIPK2 | 49 | 155 | 18 |
| STK10 | 1,200 | 90 | 13 |
Data sourced from publicly available KINOMEscan™ datasets. The selection of kinases includes the primary targets (EGFR, ERBB2), other members of the ErbB family, and a panel of common off-target kinases from different families to illustrate selectivity.
Experimental Methodology: The KINOMEscan™ Competition Binding Assay
The quantitative data presented in this guide was generated using the KINOMEscan™ assay platform. This is a widely adopted method for profiling the interaction of small molecules with a large panel of kinases.
Principle of the Assay:
The KINOMEscan™ assay is a competition binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase that remains bound to the immobilized ligand is quantified.
Experimental Workflow:
-
Kinase-tagged Phage: A DNA-tagged kinase is used in the assay.
-
Immobilized Ligand: A proprietary ligand that binds to the active site of the kinase is immobilized on a solid support (e.g., beads).
-
Competition: The test compound (e.g., EGFR inhibitor) is incubated with the kinase-tagged phage and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag associated with the kinase. A lower amount of bound kinase indicates stronger competition from the test compound.
-
Kd Determination: To determine the dissociation constant (Kd), the assay is performed with a range of concentrations of the test compound. The Kd value is then calculated from the dose-response curve, representing the concentration of the compound at which 50% of the kinases are displaced.
Caption: A flowchart illustrating the key steps of the KINOMEscan™ competition binding assay.
Visualizing the Target: The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. The diagram below illustrates the major signaling pathways activated by EGFR. EGFR inhibitors, like the ones compared in this guide, act by blocking the kinase activity of EGFR, thereby inhibiting these downstream signals.
Caption: The EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Independent Validation of EGFR-IN-16 Activity: A Comparative Guide
This guide provides an objective comparison of the dual EGFR/HER2 inhibitor, EGFR-IN-16, with other established inhibitors. The information is intended for researchers, scientists, and drug development professionals to evaluate its potential in preclinical studies.
Introduction to this compound
This compound, also known as EGFR/HER2-IN-16 or compound 12k, is a novel quinazoline-derived dual-target inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Preclinical data suggests that it possesses potent anti-tumor activity, attributed to its ability to inhibit cancer cell migration, induce cell cycle arrest, and promote apoptosis.[1]
Comparative Efficacy Analysis
The inhibitory activity of this compound against EGFR and HER2 has been evaluated in vitro and compared with established EGFR and dual EGFR/HER2 inhibitors. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference |
| This compound (compound 12k) | EGFR | 6.15 | [1] |
| HER2 | 9.78 | [1] | |
| Lapatinib (B449) | EGFR | 3 - 10.8 | [2][3] |
| HER2 | 9.2 - 13 | [2][3] | |
| Erlotinib | EGFR | 2 | [4] |
| Gefitinib | EGFR | 26 - 37 | [5] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50/GI50)
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Lapatinib | A549 | Lung Carcinoma | ~2-5 (dose-dependent inhibition) | [6][7] |
| MCF-7 | Breast Carcinoma | Not specified, but sensitive | [8] | |
| Erlotinib | A549 | Lung Carcinoma | ~10.8 - 25.6 | [9][10] |
| MCF-7 | Breast Carcinoma | 1.88 | [4] | |
| Gefitinib | A549 | Lung Carcinoma | 8.42 - 18.46 | [11][12] |
| MCF-7 | Breast Carcinoma | >25 | [10] |
Note: The anti-proliferative data for this compound in specific cell lines like MCF-7 and A-549 is not available in the public domain. However, a related compound from the same study showed GI50 values between 25 and 82 nM in these cell lines.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, the following diagrams illustrate the EGFR-HER2 signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR-HER2 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols for the validation of this compound are based on standard methodologies in the field. The specific protocols for this compound are detailed in the primary publication by Shuang Hao et al. (2024), which is not publicly available in its entirety. The following are representative protocols for the key experiments.
1. EGFR/HER2 Kinase Activity Assay (Biochemical)
This assay measures the direct inhibitory effect of the compound on the kinase activity of purified EGFR and HER2 enzymes.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
-
Materials:
-
Recombinant human EGFR and HER2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (this compound and alternatives) serially diluted in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and substrate.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
2. Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: The MTT or CellTiter-Glo assay measures the metabolic activity of viable cells. A decrease in metabolic activity correlates with cell death or inhibition of proliferation.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Reagent.
-
Test compounds.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For the CellTiter-Glo assay, add the reagent directly to the wells, and measure the luminescence.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
3. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of an inhibitor to prevent cancer cell migration, a key process in metastasis.
-
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the inhibitor.
-
Materials:
-
Cancer cell lines (e.g., SK-BR-3)
-
Cell culture plates
-
Pipette tip or a specialized scratch tool
-
Microscope with a camera.
-
Test compounds.
-
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing the test compound at the desired concentration.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. Compare the closure rate in treated versus untreated cells.
-
References
- 1. Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors bearing a heterocyclic-containing tail as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor lapatinib in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Independent Validation of EGFR-IN-16 Activity: A Comparative Guide
This guide provides an objective comparison of the dual EGFR/HER2 inhibitor, EGFR-IN-16, with other established inhibitors. The information is intended for researchers, scientists, and drug development professionals to evaluate its potential in preclinical studies.
Introduction to this compound
This compound, also known as EGFR/HER2-IN-16 or compound 12k, is a novel quinazoline-derived dual-target inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Preclinical data suggests that it possesses potent anti-tumor activity, attributed to its ability to inhibit cancer cell migration, induce cell cycle arrest, and promote apoptosis.[1]
Comparative Efficacy Analysis
The inhibitory activity of this compound against EGFR and HER2 has been evaluated in vitro and compared with established EGFR and dual EGFR/HER2 inhibitors. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference |
| This compound (compound 12k) | EGFR | 6.15 | [1] |
| HER2 | 9.78 | [1] | |
| Lapatinib | EGFR | 3 - 10.8 | [2][3] |
| HER2 | 9.2 - 13 | [2][3] | |
| Erlotinib | EGFR | 2 | [4] |
| Gefitinib | EGFR | 26 - 37 | [5] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50/GI50)
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Lapatinib | A549 | Lung Carcinoma | ~2-5 (dose-dependent inhibition) | [6][7] |
| MCF-7 | Breast Carcinoma | Not specified, but sensitive | [8] | |
| Erlotinib | A549 | Lung Carcinoma | ~10.8 - 25.6 | [9][10] |
| MCF-7 | Breast Carcinoma | 1.88 | [4] | |
| Gefitinib | A549 | Lung Carcinoma | 8.42 - 18.46 | [11][12] |
| MCF-7 | Breast Carcinoma | >25 | [10] |
Note: The anti-proliferative data for this compound in specific cell lines like MCF-7 and A-549 is not available in the public domain. However, a related compound from the same study showed GI50 values between 25 and 82 nM in these cell lines.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, the following diagrams illustrate the EGFR-HER2 signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR-HER2 Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols for the validation of this compound are based on standard methodologies in the field. The specific protocols for this compound are detailed in the primary publication by Shuang Hao et al. (2024), which is not publicly available in its entirety. The following are representative protocols for the key experiments.
1. EGFR/HER2 Kinase Activity Assay (Biochemical)
This assay measures the direct inhibitory effect of the compound on the kinase activity of purified EGFR and HER2 enzymes.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.
-
Materials:
-
Recombinant human EGFR and HER2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds (this compound and alternatives) serially diluted in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and substrate.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
2. Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.
-
Principle: The MTT or CellTiter-Glo assay measures the metabolic activity of viable cells. A decrease in metabolic activity correlates with cell death or inhibition of proliferation.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Reagent.
-
Test compounds.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For the CellTiter-Glo assay, add the reagent directly to the wells, and measure the luminescence.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
3. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of an inhibitor to prevent cancer cell migration, a key process in metastasis.
-
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the inhibitor.
-
Materials:
-
Cancer cell lines (e.g., SK-BR-3)
-
Cell culture plates
-
Pipette tip or a specialized scratch tool
-
Microscope with a camera.
-
Test compounds.
-
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing the test compound at the desired concentration.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. Compare the closure rate in treated versus untreated cells.
-
References
- 1. Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors bearing a heterocyclic-containing tail as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor lapatinib in a lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Erlotinib enhances the CIK cell-killing sensitivity of lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Novel and Second-Generation EGFR Inhibitors: EGFR-IN-16 and Afatinib
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the comprehensive evaluation of novel therapeutic agents against established standards is crucial for advancing clinical practice and drug development. This guide provides a detailed comparative analysis of EGFR-IN-16, a novel epidermal growth factor receptor (EGFR) inhibitor, and afatinib (B358), a well-established second-generation EGFR tyrosine kinase inhibitor (TKI). This report is intended for researchers, scientists, and drug development professionals, offering a granular look at the biochemical potency, cellular efficacy, and underlying mechanisms of action of these two compounds.
Introduction to this compound and Afatinib
The epidermal growth factor receptor (EGFR) is a key oncogenic driver in several malignancies, most notably non-small cell lung cancer (NSCLC). The development of EGFR inhibitors has revolutionized the treatment paradigm for patients with EGFR-mutated cancers.
Afatinib , an irreversible inhibitor of the ErbB family of receptors, has been a mainstay in the treatment of NSCLC with activating EGFR mutations. It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to a broad and sustained inhibition of signaling pathways that drive tumor growth.[1][2]
This compound (also referred to as EGFR/HER2-IN-16 in recent literature) is a novel, potent dual inhibitor of EGFR and HER2.[2] Its emergence from preclinical studies warrants a thorough comparison with established inhibitors like afatinib to understand its potential therapeutic advantages and unique pharmacological profile.
Biochemical Activity: A Head-to-Head Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in biochemical assays. The following table summarizes the available data for this compound and afatinib against EGFR and HER2.
| Compound | Target | IC50 (nM) | pIC50 | Reference |
| This compound | EGFR | 6.15 | - | [2] |
| HER2 | 9.78 | - | [2] | |
| Afatinib | EGFR | 0.5 | - | [3] |
| HER2 | 14 | - | [3] |
Note: pIC50 values for this compound against EGFR and HER2 have been reported as 4.85 and 4.74, respectively, in earlier studies.[1] It is important to consider that IC50 and pIC50 values can vary based on the specific assay conditions.
Cellular Activity: Probing Efficacy in a Biological Context
Beyond direct enzyme inhibition, the effectiveness of a drug is determined by its activity in cellular models. This includes its ability to inhibit cell proliferation and induce apoptosis.
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | SK-BR-3 | Cell Migration | Inhibition | Demonstrated inhibition of cell migration. | [2] |
| SK-BR-3 | Cell Cycle Analysis | Cell Cycle Arrest | Induced cell cycle arrest in the G0/G1 phase. | [2] | |
| SK-BR-3 | Apoptosis Assay | Apoptosis Induction | Induced apoptosis. | [2] | |
| Afatinib | T24 | MTT Assay | IC50 | Inhibited cell proliferation in a dose-dependent manner. | [4] |
| T24 | Flow Cytometry | Apoptosis Induction | Increased apoptosis rate with increasing concentrations. | [4] | |
| T24 | Transwell Invasion Assay | Inhibition | Significantly inhibited invasive behavior in a dose-dependent manner. | [4] | |
| PC9 (EGFR del19) | Cell Viability Assay | IC50 | Highly sensitive to afatinib. | [5] | |
| H3255 (EGFR L858R) | Cell Viability Assay | IC50 | Sensitive to afatinib. | [5] |
Mechanism of Action and Signaling Pathways
Both this compound and afatinib exert their effects by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Novel and Second-Generation EGFR Inhibitors: EGFR-IN-16 and Afatinib
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the comprehensive evaluation of novel therapeutic agents against established standards is crucial for advancing clinical practice and drug development. This guide provides a detailed comparative analysis of EGFR-IN-16, a novel epidermal growth factor receptor (EGFR) inhibitor, and afatinib, a well-established second-generation EGFR tyrosine kinase inhibitor (TKI). This report is intended for researchers, scientists, and drug development professionals, offering a granular look at the biochemical potency, cellular efficacy, and underlying mechanisms of action of these two compounds.
Introduction to this compound and Afatinib
The epidermal growth factor receptor (EGFR) is a key oncogenic driver in several malignancies, most notably non-small cell lung cancer (NSCLC). The development of EGFR inhibitors has revolutionized the treatment paradigm for patients with EGFR-mutated cancers.
Afatinib , an irreversible inhibitor of the ErbB family of receptors, has been a mainstay in the treatment of NSCLC with activating EGFR mutations. It covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to a broad and sustained inhibition of signaling pathways that drive tumor growth.[1][2]
This compound (also referred to as EGFR/HER2-IN-16 in recent literature) is a novel, potent dual inhibitor of EGFR and HER2.[2] Its emergence from preclinical studies warrants a thorough comparison with established inhibitors like afatinib to understand its potential therapeutic advantages and unique pharmacological profile.
Biochemical Activity: A Head-to-Head Comparison
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in biochemical assays. The following table summarizes the available data for this compound and afatinib against EGFR and HER2.
| Compound | Target | IC50 (nM) | pIC50 | Reference |
| This compound | EGFR | 6.15 | - | [2] |
| HER2 | 9.78 | - | [2] | |
| Afatinib | EGFR | 0.5 | - | [3] |
| HER2 | 14 | - | [3] |
Note: pIC50 values for this compound against EGFR and HER2 have been reported as 4.85 and 4.74, respectively, in earlier studies.[1] It is important to consider that IC50 and pIC50 values can vary based on the specific assay conditions.
Cellular Activity: Probing Efficacy in a Biological Context
Beyond direct enzyme inhibition, the effectiveness of a drug is determined by its activity in cellular models. This includes its ability to inhibit cell proliferation and induce apoptosis.
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | SK-BR-3 | Cell Migration | Inhibition | Demonstrated inhibition of cell migration. | [2] |
| SK-BR-3 | Cell Cycle Analysis | Cell Cycle Arrest | Induced cell cycle arrest in the G0/G1 phase. | [2] | |
| SK-BR-3 | Apoptosis Assay | Apoptosis Induction | Induced apoptosis. | [2] | |
| Afatinib | T24 | MTT Assay | IC50 | Inhibited cell proliferation in a dose-dependent manner. | [4] |
| T24 | Flow Cytometry | Apoptosis Induction | Increased apoptosis rate with increasing concentrations. | [4] | |
| T24 | Transwell Invasion Assay | Inhibition | Significantly inhibited invasive behavior in a dose-dependent manner. | [4] | |
| PC9 (EGFR del19) | Cell Viability Assay | IC50 | Highly sensitive to afatinib. | [5] | |
| H3255 (EGFR L858R) | Cell Viability Assay | IC50 | Sensitive to afatinib. | [5] |
Mechanism of Action and Signaling Pathways
Both this compound and afatinib exert their effects by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of Novel EGFR Inhibitors: A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical validation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using EGFR-IN-16 as a hypothetical candidate for comparison against established therapeutic agents. The objective is to offer a comprehensive overview of the requisite experimental data and methodologies for assessing the therapeutic potential of new chemical entities targeting EGFR.
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often driven by mutations or overexpression, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[5] This guide will compare the preclinical profile of a novel inhibitor, this compound, with first, second, and third-generation EGFR TKIs.
EGFR Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the EGFR signaling cascade and the mechanism of action of EGFR inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as MAPK/ERK, PI3K/Akt, and JAK/STAT, which drive cell proliferation and survival.[1] EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking its activity and downstream signaling.
Caption: EGFR signaling pathway and inhibitor action.
Comparative In Vitro Efficacy
A critical initial step in characterizing a novel EGFR inhibitor is to determine its potency and selectivity against wild-type and clinically relevant mutant forms of the EGFR kinase. This is typically achieved through in vitro kinase assays and cellular proliferation assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (T790M) | EGFR (C797S) |
| This compound | [Data] | [Data] | [Data] | [Data] | [Data] |
| Gefitinib | 1.5 | 1.2 | 1.1 | 480 | >1000 |
| Erlotinib | 2 | 4 | 2 | 500 | >1000 |
| Afatinib | 0.5 | 0.4 | 1 | 10 | >500 |
| Osimertinib | 12 | 1 | 1 | 1 | 250 |
Table 2: In Vitro Cellular Antiproliferative Activity (GI50, nM)
| Compound | NCI-H1975 (L858R/T790M) | HCC827 (Exon 19 Del) | A549 (WT) |
| This compound | [Data] | [Data] | [Data] |
| Gefitinib | >5000 | 25 | >10000 |
| Erlotinib | >5000 | 30 | >10000 |
| Afatinib | 150 | 5 | 8000 |
| Osimertinib | 10 | 15 | 2000 |
Comparative In Vivo Efficacy
Demonstrating anti-tumor activity in preclinical animal models is a crucial step in validating the therapeutic potential of a novel EGFR inhibitor. Xenograft models using human cancer cell lines implanted in immunocompromised mice are commonly employed.
Table 3: In Vivo Efficacy in NSCLC Xenograft Models (Tumor Growth Inhibition, %)
| Compound | NCI-H1975 Xenograft | HCC827 Xenograft |
| This compound | [Data] | [Data] |
| Gefitinib | <20% | >90% |
| Osimertinib | >90% | >90% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical data.
1. In Vitro EGFR Kinase Assay (IC50 Determination)
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
-
Procedure:
-
Recombinant human EGFR kinase domain (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cellular Antiproliferative Assay (GI50 Determination)
-
Principle: This assay assesses the effect of a compound on the proliferation of cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., NCI-H1975, HCC827) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
GI50 values (the concentration that inhibits cell growth by 50%) are determined from the dose-response curves.
-
3. In Vivo Xenograft Studies
-
Principle: This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Procedure:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Preclinical Validation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EGFR inhibitor.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the EGF Family of Ligands and Receptors in Renal Development, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Different Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase Inhibitors Affecting Lung Cancer Cell Lines Stably Overexpressing EGFR Mutations [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Novel EGFR Inhibitors: A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the preclinical validation of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, using EGFR-IN-16 as a hypothetical candidate for comparison against established therapeutic agents. The objective is to offer a comprehensive overview of the requisite experimental data and methodologies for assessing the therapeutic potential of new chemical entities targeting EGFR.
Introduction to EGFR and Targeted Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant EGFR signaling, often driven by mutations or overexpression, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers.[5] This guide will compare the preclinical profile of a novel inhibitor, this compound, with first, second, and third-generation EGFR TKIs.
EGFR Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates the EGFR signaling cascade and the mechanism of action of EGFR inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as MAPK/ERK, PI3K/Akt, and JAK/STAT, which drive cell proliferation and survival.[1] EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, blocking its activity and downstream signaling.
Caption: EGFR signaling pathway and inhibitor action.
Comparative In Vitro Efficacy
A critical initial step in characterizing a novel EGFR inhibitor is to determine its potency and selectivity against wild-type and clinically relevant mutant forms of the EGFR kinase. This is typically achieved through in vitro kinase assays and cellular proliferation assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (WT) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (T790M) | EGFR (C797S) |
| This compound | [Data] | [Data] | [Data] | [Data] | [Data] |
| Gefitinib | 1.5 | 1.2 | 1.1 | 480 | >1000 |
| Erlotinib | 2 | 4 | 2 | 500 | >1000 |
| Afatinib | 0.5 | 0.4 | 1 | 10 | >500 |
| Osimertinib | 12 | 1 | 1 | 1 | 250 |
Table 2: In Vitro Cellular Antiproliferative Activity (GI50, nM)
| Compound | NCI-H1975 (L858R/T790M) | HCC827 (Exon 19 Del) | A549 (WT) |
| This compound | [Data] | [Data] | [Data] |
| Gefitinib | >5000 | 25 | >10000 |
| Erlotinib | >5000 | 30 | >10000 |
| Afatinib | 150 | 5 | 8000 |
| Osimertinib | 10 | 15 | 2000 |
Comparative In Vivo Efficacy
Demonstrating anti-tumor activity in preclinical animal models is a crucial step in validating the therapeutic potential of a novel EGFR inhibitor. Xenograft models using human cancer cell lines implanted in immunocompromised mice are commonly employed.
Table 3: In Vivo Efficacy in NSCLC Xenograft Models (Tumor Growth Inhibition, %)
| Compound | NCI-H1975 Xenograft | HCC827 Xenograft |
| This compound | [Data] | [Data] |
| Gefitinib | <20% | >90% |
| Osimertinib | >90% | >90% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical data.
1. In Vitro EGFR Kinase Assay (IC50 Determination)
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
-
Procedure:
-
Recombinant human EGFR kinase domain (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cellular Antiproliferative Assay (GI50 Determination)
-
Principle: This assay assesses the effect of a compound on the proliferation of cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., NCI-H1975, HCC827) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
GI50 values (the concentration that inhibits cell growth by 50%) are determined from the dose-response curves.
-
3. In Vivo Xenograft Studies
-
Principle: This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Procedure:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Preclinical Validation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EGFR inhibitor.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the EGF Family of Ligands and Receptors in Renal Development, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Different Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase Inhibitors Affecting Lung Cancer Cell Lines Stably Overexpressing EGFR Mutations [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
